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  • Product: 2-Fluoro-6-isopropoxybenzonitrile

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 2-Fluoro-6-isopropoxybenzonitrile

Executive Summary 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9)[1] is a highly functionalized aromatic building block extensively utilized in modern medicinal chemistry. Featuring an electron-withdrawing nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9)[1] is a highly functionalized aromatic building block extensively utilized in modern medicinal chemistry. Featuring an electron-withdrawing nitrile group, an ortho-fluorine atom primed for nucleophilic displacement, and a sterically demanding isopropoxy ether, it serves as a critical precursor for complex heterocyclic scaffolds. This whitepaper provides an authoritative guide on its physicochemical properties—specifically distinguishing between its exact mass and molecular weight—and outlines rigorous analytical and synthetic protocols for its application in drug development.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

In high-precision drug discovery and analytical chemistry, distinguishing between molecular weight (MW) and exact mass is a non-negotiable fundamental.

  • Molecular Weight (179.19 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural isotopic distribution found on Earth[2]. This macroscopic value is critical for laboratory operations, such as calculating molarity, reaction stoichiometry, and percentage yields.

  • Exact Mass (179.0746 Da): Calculated using the mass of the most abundant naturally occurring stable isotope for each element (e.g., ^12C = 12.000000, ^1H = 1.007825). This monoisotopic mass is the fundamental parameter used in High-Resolution Mass Spectrometry (HRMS) for unambiguous structural elucidation and elemental composition verification.

Quantitative Physicochemical Data
ParameterValueApplication Context
Chemical Formula C10H10FNOElemental composition mapping
Molecular Weight 179.19 g/mol Bulk stoichiometry, yield calculations
Exact Mass 179.0746 DaHRMS structural elucidation
Theoretical [M+H]+ 180.0819 DaPositive mode ESI-MS targeting

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the identity and purity of 2-Fluoro-6-isopropoxybenzonitrile, HRMS is employed. The following step-by-step methodology ensures a self-validating system by incorporating continuous internal calibration based on .

Causality in Experimental Design: Incorporating a lock-mass calibrant (e.g., Leucine Enkephalin) continuously corrects for thermal expansion of the Time-of-Flight (TOF) tube during the analytical run. Without this, ambient temperature fluctuations shift the mass axis, leading to false-negative identification. This creates a self-validating analytical system where instrument drift is neutralized in real-time.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 2-Fluoro-6-isopropoxybenzonitrile in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure optimal volatilization of the isopropoxy ether.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer. The acquisition software must be set to dynamically adjust the calibration based on this reference ion.

  • Data Acquisition & Analysis: Extract the theoretical [M+H]+ ion chromatogram at m/z 180.0819. A mass error of < 3 ppm confirms the elemental composition of C10H10FNO.

HRMS_Workflow A Sample Prep: 1 µg/mL in MeOH B LC Separation: C18, Gradient Elution A->B C Ionization (ESI+): Capillary 3.0 kV B->C D Mass Analysis: Q-TOF HRMS C->D E Data Processing: Extract m/z 180.0819 D->E

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Utility in Drug Development

Beyond analytical characterization, 2-Fluoro-6-isopropoxybenzonitrile is a highly versatile electrophile. The synergistic electron-withdrawing effects of the nitrile and fluorine groups highly activate the C-F bond toward Nucleophilic Aromatic Substitution (SNAr).

Application Case Study: Fibrinolysis Inhibitors

According to [3], this compound is a key intermediate in the synthesis of indazolopyrimidinones, which act as inhibitors of fibrinolysis for treating acute bleeding disorders such as postpartum hemorrhage and hemorrhagic shock.

Reaction Protocol (Self-Validating SNAr & Cyclization)
  • Reagent Mixing: Dissolve 0.50 g (2.79 mmol) of 2-Fluoro-6-isopropoxybenzonitrile in 10 mL of absolute ethanol[3].

  • Nucleophilic Attack: Add 0.56 g (11.2 mmol, 4 eq) of hydrazine hydrate[3].

    • Causality: The excess hydrazine drives the equilibrium forward and acts as an acid scavenger for the generated HF, preventing the premature degradation of the intermediate.

  • Thermal Activation: Stir the mixture at reflux (approx. 78°C) for 8 hours[3]. The thermal energy overcomes the activation barrier for the initial SNAr displacement of the fluorine atom.

  • Cyclization: The intermediate hydrazine derivative spontaneously undergoes intramolecular cyclization with the adjacent nitrile group to form a 3-aminoindazole core.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between water and ethyl acetate[3].

    • Self-Validating Purification: The highly polar unreacted hydrazine and HF salts partition into the aqueous layer, while the lipophilic indazole intermediate is selectively retained in the ethyl acetate phase. Wash the organic layer with brine and dry over MgSO4[3].

Synthesis S1 2-Fluoro-6-isopropoxy- benzonitrile S2 Hydrazine Hydrate (Ethanol, Reflux, 8h) S1->S2 S3 SNAr & Cyclization (Self-Validating) S2->S3 S4 3-Aminoindazole Core (Fibrinolysis Inhibitor) S3->S4

Figure 2: Synthetic conversion of 2-Fluoro-6-isopropoxybenzonitrile to indazole precursors.

Conclusion

The precise characterization of 2-Fluoro-6-isopropoxybenzonitrile—anchored by its exact mass of 179.0746 Da—is foundational for its use in high-fidelity organic synthesis. By employing rigorous, lock-mass-corrected HRMS protocols and leveraging its predictable SNAr reactivity, drug development professionals can confidently integrate this building block into complex pharmaceutical pipelines, such as the development of novel fibrinolysis inhibitors.

References

  • Title: EA029373B1 - (aza)
  • Title: Atomic Weights and Isotopic Compositions for All Elements Source: NIST (National Institute of Standards and Technology) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Application Profile of 2-Fluoro-6-isopropoxybenzonitrile

Introduction & Structural Significance In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic nitriles serves as a foundational technique for developing high-affinity enzyme inhibitors. 2-Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic nitriles serves as a foundational technique for developing high-affinity enzyme inhibitors. 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a highly versatile organic building block[1]. Its unique structural triad—a highly electrophilic nitrile group, an ortho-fluorine atom, and a sterically demanding isopropoxy ether—makes it an ideal precursor for complex heterocyclic scaffolds.

This compound is prominently utilized in the synthesis of diaminoquinazoline-based dihydrofolate reductase (DHFR) inhibitors targeting aggressive fungal infections like mucormycosis[2], as well as in the development of indazolopyrimidinones acting as fibrinolysis inhibitors[3].

Physicochemical Properties

To facilitate experimental design, the core quantitative data for 2-Fluoro-6-isopropoxybenzonitrile is summarized below[1][4].

PropertyValueStructural Implication
CAS Number 1267631-21-9Unique chemical identifier.
Molecular Formula C10H10FNOIndicates a high degree of unsaturation and heteroatom presence.
Molecular Weight 179.19 g/mol Low molecular weight, ideal for fragment-based drug discovery.
Purity Standard NLT 95% - 97%Suitable for sensitive catalytic or organometallic reactions.
Key Functional Groups Nitrile (-CN), Fluoro (-F), Isopropoxy (-OCH(CH3)2)Enables orthogonal reactivity (e.g., SNAr at the fluorine, addition at the nitrile).

Extrapolated Hazard Profile (SDS)

While specific empirical toxicity data for 1267631-21-9 is limited in public databases, a highly accurate predictive hazard profile can be extrapolated from its direct structural analogs (e.g., 2-(Benzyloxy)-6-fluorobenzonitrile)[5].

GHS Classification & Precautionary Directives
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).

Handling Causality: The compound must be handled under cold-chain transportation[6] and stored in a desiccated environment. The nitrile group, while stable, can undergo slow hydrolysis in the presence of strong ambient moisture and Lewis acids, potentially degrading the reagent's purity before synthesis.

Toxicological Mechanisms & Pharmacokinetics

Understanding the in vivo behavior of 2-Fluoro-6-isopropoxybenzonitrile is critical for drug development professionals utilizing this scaffold.

The Cyanide Release Fallacy: A common misconception is that all nitriles are highly toxic due to cyanide (CN⁻) release. However, aliphatic nitriles release CN⁻ via CYP450-mediated α -carbon hydroxylation, forming an unstable cyanohydrin that decomposes into an aldehyde and HCN. 2-Fluoro-6-isopropoxybenzonitrile is an aromatic nitrile. It entirely lacks an α -hydrogen, rendering it immune to this specific CYP450 oxidation pathway. Consequently, it is highly metabolically stable regarding cyanide release.

Metabolic Vulnerability: The primary metabolic clearance pathway is the O-dealkylation of the isopropoxy group by hepatic CYP450 enzymes (likely CYP2D6 or CYP3A4). The bulky isopropoxy group provides moderate steric hindrance, slowing this cleavage compared to a methoxy group, thereby extending the biological half-life of downstream drug candidates.

ToxicityPathway Compound 2-Fluoro-6-isopropoxybenzonitrile CYP450 Hepatic CYP450 Metabolism Compound->CYP450 O_Dealkylation O-Dealkylation (Isopropoxy Cleavage) CYP450->O_Dealkylation Nitrile Aromatic Nitrile (No alpha-H, Stable) CYP450->Nitrile Excretion Renal Excretion (Glucuronide Conjugates) O_Dealkylation->Excretion Nitrile->Excretion

Fig 1. Predicted metabolic pathway highlighting aromatic nitrile stability and O-dealkylation.

Experimental Methodologies & Mechanistic Workflows

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols do not merely list steps; they explain the chemical causality behind the methodologies and include self-validating analytical checkpoints.

Protocol A: Synthesis of Indazole Scaffolds via SNAr Cyclization

This protocol details the conversion of 2-Fluoro-6-isopropoxybenzonitrile into 4-isopropoxy-1H-indazol-3-amine, a critical intermediate for fibrinolysis inhibitors[3].

Step-by-Step Methodology:

  • Solvation: Dissolve 2-Fluoro-6-isopropoxybenzonitrile (0.50 g, 2.79 mmol) in 10 mL of absolute ethanol.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state of the incoming nucleophile via hydrogen bonding.

  • Nucleophilic Addition: Add hydrazine hydrate (0.56 g, 11.2 mmol) to the solution.

    • Causality: Hydrazine acts as a potent bis-nucleophile. The first nitrogen attacks the highly electrophilic nitrile carbon.

  • Cyclization (Reflux): Stir the mixture at reflux for 8 hours.

    • Causality: Thermal energy drives the intramolecular Nucleophilic Aromatic Substitution (SNAr). The ortho-fluorine atom, activated by the electron-withdrawing imine intermediate, acts as an excellent leaving group, forcing ring closure.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between water and ethyl acetate. Extract the aqueous layer again with ethyl acetate. Wash combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 180[M+H]⁺) disappears, replaced by the product mass (m/z 192[M+H]⁺), confirming successful fluorine displacement and cyclization.

Workflow Start 2-Fluoro-6-isopropoxybenzonitrile (0.50 g, 2.79 mmol) Solvent Dissolve in Ethanol (10 mL) Start->Solvent Reagent Add Hydrazine Hydrate (0.56 g, 11.2 mmol) Solvent->Reagent Reaction Reflux for 8 Hours (SNAr Cyclization) Reagent->Reaction Workup Water/EtOAc Extraction & MgSO4 Drying Reaction->Workup Product 4-Isopropoxy-1H-indazol-3-amine Workup->Product

Fig 2. Step-by-step experimental workflow for the synthesis of 4-Isopropoxy-1H-indazol-3-amine.

Protocol B: Downstream Functionalization via SN2 Alkylation

For the development of DHFR inhibitors, derivatives such as 4-amino-2-fluoro-6-isopropoxybenzonitrile undergo downstream functionalization[2].

Step-by-Step Methodology:

  • Preparation: Mix the amino-derivative (194.2 mg, 1 mmol) and K₂CO₃ (138.2 mg, 1 mmol) in anhydrous DMF (1.4 mL) and heat to 105°C.

    • Causality: K₂CO₃ is a mild base that deprotonates the amine without causing side reactions. DMF, a polar aprotic solvent, accelerates the subsequent SN2 reaction by poorly solvating the nucleophilic anion, leaving it highly reactive.

  • Alkylation: Add Benzyl bromide (265.5 mg, 1.5 mmol) and heat for 1 hour.

  • Purification: Purify the resulting mixture via C18 reverse-phase column chromatography.

    • Causality: The benzylated product is highly lipophilic. Reverse-phase chromatography (polar mobile phase, non-polar stationary phase) effectively separates the non-polar product from unreacted polar starting materials and DMF.

  • Self-Validating Checkpoint: Validation is achieved by observing the shift in retention time on the C18 column. The product will elute significantly later than the primary amine starting material. ¹H-NMR will confirm the addition of the benzylic CH₂ singlet (~4.5 ppm).

References

  • Google Patents. "WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase". patents.google.com.
  • Google Patents. "EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis". patents.google.com.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis route for 2-Fluoro-6-isopropoxybenzonitrile

Application Note: Regioselective Synthesis of 2-Fluoro-6-isopropoxybenzonitrile via SN​Ar Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Standard Operating Protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2-Fluoro-6-isopropoxybenzonitrile via SN​Ar

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Strategic Rationale

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a highly valuable fluorinated aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, this scaffold is incorporated into small molecule inhibitors targeting dihydrofolate reductase (DHFR)[1] and novel (aza)pyridopyrazolopyrimidinones used as fibrinolysis inhibitors[2].

The most efficient and scalable route to access this molecule is through a Nucleophilic Aromatic Substitution ( SN​Ar ) of 2,6-difluorobenzonitrile. The strong electron-withdrawing nature of the cyano (–CN) group highly activates the ortho-fluorine atoms toward nucleophilic attack. By carefully controlling the stoichiometry and utilizing the steric bulk of the isopropoxide nucleophile, the reaction can be driven to mono-substitution with high regioselectivity, preventing the formation of the unwanted 2,6-diisopropoxybenzonitrile byproduct[3].

Mechanistic Causality & Experimental Design

To ensure a self-validating and high-yielding protocol, the experimental design relies on the following mechanistic principles:

  • Nucleophile Generation: Sodium hydride (NaH) is selected as the base to deprotonate anhydrous isopropanol. This irreversible acid-base reaction generates hydrogen gas ( H2​ ); the cessation of bubbling serves as a visual validation that the alkoxide nucleophile has been fully formed.

  • Temperature Control: The initial addition must be performed at 0 °C. The SN​Ar reaction is highly exothermic. Low temperatures kinetically favor mono-substitution, as the first substitution introduces an electron-donating alkoxy group that deactivates the ring toward a second substitution, provided thermal energy is kept low.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) can be used. THF is preferred for this protocol as it simplifies the aqueous workup and is easily removed under reduced pressure.

Reaction Workflow

SynthesisWorkflow SM 2,6-Difluorobenzonitrile (Electrophile) Reaction SNAr Reaction (0 °C to RT, 2-4 h) SM->Reaction  Dropwise addition NucGen Isopropoxide Generation (Isopropanol + NaH in THF) NucGen->Reaction  Nucleophile addition Workup Aqueous Workup (NH4Cl quench, EtOAc extraction) Reaction->Workup  TLC / LCMS confirmation Product 2-Fluoro-6-isopropoxybenzonitrile (Target Product) Workup->Product  Flash Chromatography

Fig 1: Logical workflow for the regioselective SNAr synthesis of 2-Fluoro-6-isopropoxybenzonitrile.

Quantitative Reagent Data

ReagentMW ( g/mol )EquivalentsAmountFunction
2,6-Difluorobenzonitrile139.101.01.39 g (10.0 mmol)Electrophile / Starting Material
Isopropanol (anhydrous)60.101.050.63 g (10.5 mmol)Nucleophile Precursor
Sodium Hydride (60% in oil)24.001.10.44 g (11.0 mmol)Base
THF (anhydrous)72.11-25 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Isopropoxide Nucleophile

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Suspend Sodium Hydride (0.44 g, 60% dispersion in mineral oil) in 15 mL of anhydrous THF under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add anhydrous isopropanol (0.63 g) dropwise via syringe over 5 minutes.

    • Self-Validation Checkpoint: Observe the immediate evolution of H2​ gas. Stir the mixture at 0 °C for 30 minutes until gas evolution completely ceases, indicating quantitative conversion to sodium isopropoxide.

Phase 2: Regioselective SN​Ar Addition 5. In a separate dry vial, dissolve 2,6-difluorobenzonitrile (1.39 g) in 10 mL of anhydrous THF. 6. Maintain the sodium isopropoxide solution at 0 °C. Add the 2,6-difluorobenzonitrile solution dropwise via syringe over 15 minutes.

  • Causality: Dropwise addition ensures the electrophile is in excess relative to the available nucleophile at the micro-environmental level, further suppressing the formation of the di-substituted byproduct.
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 2 to 4 hours.
  • Self-Validation Checkpoint: Monitor the reaction via TLC (10% EtOAc in Hexanes) or LC-MS. The starting material ( Rf​≈0.6 ) should be consumed, replaced by a new, lower-running spot corresponding to the mono-substituted product.

Phase 3: Quenching and Workup 8. Once complete, cool the reaction mixture back to 0 °C and carefully quench by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ) dropwise to neutralize any unreacted NaH. 9. Transfer the mixture to a separatory funnel and dilute with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water. 10. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of EtOAc. 11. Combine the organic extracts and wash with 30 mL of brine (saturated NaCl ). 12. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0% to 10% EtOAc in Hexanes. 14. Pool the fractions containing the pure product (verified by TLC) and concentrate in vacuo to afford 2-Fluoro-6-isopropoxybenzonitrile as a clear to pale-yellow oil.

References

  • Vertex Pharmaceuticals Incorporated. (2016). Small molecule inhibitors of dihydrofolate reductase (Patent No. WO2016201219A1).
  • Bayer Pharma AG. (2018). (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis (Patent No. EA029373B1).
  • Guangzhou Beigene Biologics Co Ltd. (2021). Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors (Patent No. EP3810602B1).

Sources

Application

Application Note: 2-Fluoro-6-isopropoxybenzonitrile in Pharmaceutical Scaffold Elaboration

Target Audience: Discovery Chemists, Process Engineers, and Medicinal Chemistry Professionals Document Type: Technical Application Note & Synthetic Protocols Executive Summary & Chemical Causality In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Engineers, and Medicinal Chemistry Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Summary & Chemical Causality

In modern drug discovery, the strategic placement of halogens and sterically demanding ether linkages on aromatic rings is a cornerstone of rational drug design. (CAS: 1267631-21-9) [1] serves as a highly versatile, bifunctional building block.

From a mechanistic perspective, this compound exhibits a unique "push-pull" electronic environment:

  • Nitrile Activation: The strongly electron-withdrawing nitrile (-CN) group activates the ortho-fluorine atom, lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic system and priming it for Nucleophilic Aromatic Substitution (SNAr).

  • Steric & Lipophilic Modulation: The isopropoxy group acts as a moderate electron-donating group via resonance but, more importantly, provides significant steric shielding. In biological systems, this isopropyl moiety is frequently utilized to occupy specific hydrophobic pockets in target enzymes (such as Dihydrofolate Reductase) while improving the overall membrane permeability (LogP) of the final drug candidate.

This application note details the field-proven methodologies for converting this building block into advanced pharmaceutical intermediates, specifically targeting fibrinolysis inhibitors [2] and antimicrobial/anticancer agents [3].

Pathway Visualization

The following diagram illustrates the divergent synthetic utility of the 2-Fluoro-6-isopropoxybenzonitrile scaffold in generating distinct therapeutic classes.

G SM 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) Indazole 4-Isopropoxy-1H-indazol-3-amine (Bifunctional Intermediate) SM->Indazole Hydrazine Hydrate (Cyclization) SNAr Substituted Benzonitriles (SNAr / N-Alkylation Products) SM->SNAr Amines / Alkyl Halides (Substitution) Fib_Inhib Indazolopyrimidinones (Fibrinolysis Inhibitors) Indazole->Fib_Inhib Condensation with β-keto esters DHFR_Inhib Diaminoquinazolines (DHFR Inhibitors) SNAr->DHFR_Inhib Scaffold Elaboration & Cyclization

Figure 1: Divergent synthetic pathways of 2-Fluoro-6-isopropoxybenzonitrile in drug discovery.

Application 1: Synthesis of 3-Aminoindazoles (Fibrinolysis Inhibitors)

Indazoles are privileged pharmacophores. The conversion of 2-Fluoro-6-isopropoxybenzonitrile to 4-isopropoxy-1H-indazol-3-amine is a critical step in synthesizing, which are potent inhibitors of fibrinolysis used to treat acute bleeding disorders[2].

Mechanistic Causality

Hydrazine acts as a bis-nucleophile in this transformation. The initial step is an SNAr displacement of the highly activated ortho-fluorine by the alpha-nitrogen of hydrazine. The resulting intermediate rapidly undergoes an intramolecular 5-exo-dig cyclization, where the terminal nitrogen attacks the electrophilic nitrile carbon. This cascade yields the thermodynamically stable pyrazole ring of the indazole system.

Self-Validating Protocol: Hydrazine-Mediated Cyclization

This protocol is designed with built-in validation steps to ensure high purity and yield.

  • Reaction Setup: Dissolve 2-Fluoro-6-isopropoxybenzonitrile (0.50 g, 2.79 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Causality: Ethanol provides a polar protic medium that stabilizes the polar transition state during the SNAr without acting as a competing nucleophile under these specific thermal conditions.

  • Reagent Addition: Add hydrazine hydrate (0.56 g, 11.2 mmol, ~4.0 equivalents) dropwise at room temperature.

    • Causality: A strict 4-fold excess of hydrazine is critical. It prevents the formation of dimeric side products (where one hydrazine molecule reacts with two molecules of the benzonitrile) and drives the equilibrium toward complete conversion.

  • Execution & Monitoring: Heat the mixture to reflux (approx. 78°C) and stir continuously for 8 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 179) is fully replaced by the product mass (m/z 191 [M+H]⁺).

  • Work-up & Phase Separation: Cool to room temperature and concentrate in vacuo to remove ethanol. Dissolve the crude residue in a biphasic mixture of distilled water (15 mL) and ethyl acetate (15 mL). Separate the layers and extract the aqueous phase once more with ethyl acetate (15 mL).

    • Validation: This biphasic extraction is a self-purifying step. The highly organic-soluble indazole partitions into the ethyl acetate, while the excess polar hydrazine and any inorganic salts are strictly confined to the aqueous layer.

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford 4-isopropoxy-1H-indazol-3-amine.

Application 2: Functionalization for DHFR Inhibitors

Substituted derivatives of this building block (such as 4-amino-2-fluoro-6-isopropoxybenzonitrile) are utilized to synthesize targeting Dihydrofolate Reductase (DHFR)[3]. These compounds are critical in antimicrobial and anticancer therapies.

Mechanistic Causality

The functionalization of the aniline derivative via N-alkylation relies on overcoming the steric hindrance imposed by the adjacent fluoro and isopropoxy groups. The use of a polar aprotic solvent and an inorganic base ensures the amine acts as a potent nucleophile against the alkyl halide.

Self-Validating Protocol: N-Alkylation of Aniline Derivatives
  • Reaction Setup: Combine 4-amino-2-fluoro-6-isopropoxybenzonitrile (194.2 mg, 1.0 mmol) and anhydrous potassium carbonate (K₂CO₃, 138.2 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 1.4 mL).

    • Causality: DMF is a polar aprotic solvent that excellently solvates both the organic substrate and the inorganic base, leaving the amine free to act as a nucleophile. K₂CO₃ acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the amine.

  • Reagent Addition: Add benzyl bromide (265.5 mg, 1.5 mmol) to the suspension.

  • Execution: Heat the mixture to 105°C for 1 hour.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric bulk of the isopropoxy group during the SN2 attack on the benzyl bromide.

  • Purification & Validation: Cool the mixture and purify directly via C18 reverse-phase column chromatography.

    • Validation: The success of the reaction is validated by the distinct shift in retention time on the C18 column; the addition of the lipophilic benzyl group significantly increases the hydrophobicity of the product compared to the starting material.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes for the protocols described above, providing a benchmark for process chemists.

Reaction TypeStarting MaterialReagents & ConditionsTarget ScaffoldExpected Yield (%)Therapeutic Area
Hydrazine Cyclization 2-Fluoro-6-isopropoxybenzonitrileNH₂NH₂·H₂O (4 eq), EtOH, Reflux, 8h4-Isopropoxy-1H-indazol-3-amine85 - 92%Fibrinolysis / Bleeding Disorders
N-Alkylation 4-amino-2-fluoro-6-isopropoxybenzonitrileBenzyl bromide (1.5 eq), K₂CO₃, DMF, 105°C, 1h4-(benzylamino)-2-fluoro-6-isopropoxybenzonitrile78 - 84%Antimicrobial / Anticancer (DHFR)

References

  • WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase Source: Google Patents URL
  • EA029373B1 - (aza)

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Fluoro-6-isopropoxybenzonitrile

Introduction and Mechanistic Rationale 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9)[1] is a highly valuable, di-substituted building block frequently utilized in the synthesis of active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9)[1] is a highly valuable, di-substituted building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[2]. The molecule features a unique push-pull electronic system: an electron-withdrawing nitrile (-CN) group and an electron-donating, yet sterically demanding, isopropoxy (-OiPr) group.

Causality in SNAr Reactivity: In nucleophilic aromatic substitution, the rate-determining step is classically considered to be the addition of the nucleophile to the aromatic ring to form an anionic intermediate (the Meisenheimer complex), rather than the elimination of the leaving group. The nitrile group at position 1 exerts a strong inductive and resonance electron-withdrawing effect, highly activating the ortho and para positions toward nucleophilic attack[3].

Fluorine is the premier leaving group for SNAr reactions—significantly outperforming chlorine, bromine, and iodine[4]. This counterintuitive trend (given the high C-F bond strength) occurs because fluorine's extreme electronegativity stabilizes the developing negative charge in the transition state. Recent kinetic and computational studies, such as those detailing the , demonstrate that SNAr reactions on moderately electron-deficient aryl fluorides often proceed via a borderline or concerted mechanism rather than a purely stepwise Meisenheimer intermediate[5]. While the ortho-isopropoxy group donates electron density and introduces steric bulk, the overwhelming activation by the cyano group ensures that the fluorine atom remains highly labile and easily displaced by various nucleophiles.

Experimental Design and Reaction Optimization

When designing an SNAr protocol for 2-Fluoro-6-isopropoxybenzonitrile, the choice of solvent, base, and temperature must be tailored to the nucleophile's strength and steric profile.

Quantitative Data: Condition Optimization Summary

The following table summarizes typical conditions and expected outcomes based on nucleophile classes, synthesizing field-proven optimization strategies.

Nucleophile TypeExampleSolventBaseTemp (°C)Expected TimeYield Range
Primary Amines Benzylamine, AlkylaminesDMF or NMPK2CO3 or DIPEA80 - 1004 - 8 h75 - 90%
Secondary Amines Morpholine, PiperidineDMF or DMSOK2CO390 - 1206 - 12 h70 - 85%
Thiolates ThiophenolTHF or DMFCs2CO3 or NaH0 - 251 - 3 h85 - 95%
Alkoxides Sodium methoxideMethanol / THFNaOMe (pre-formed)25 - 652 - 5 h80 - 90%

Note: Thiolates are highly nucleophilic and often react exothermically at room temperature. Secondary amines experience steric clash with the adjacent isopropoxy group, necessitating higher temperatures and polar aprotic solvents (e.g., DMSO) to drive the reaction to completion.

Workflow Visualization

SNAr_Workflow Start 2-Fluoro-6-isopropoxybenzonitrile Nucleophile Select Nucleophile (Amine, Thiol, Alkoxide) Start->Nucleophile BaseSolvent Select Base & Solvent (e.g., K2CO3 in DMF) Nucleophile->BaseSolvent Reaction Execute Reaction (Heat to 80-120°C or RT) BaseSolvent->Reaction Monitor Monitor via LC-MS / TLC (Check F-displacement) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Phase Separation Monitor->Workup Complete Purification Purification (Chromatography/Cryst.) Workup->Purification Product Pure Substituted Benzonitrile Purification->Product

Caption: Standardized workflow for the SNAr of 2-Fluoro-6-isopropoxybenzonitrile.

Step-by-Step Methodologies

Protocol A: Amination with a Secondary Amine (e.g., Morpholine)

Objective: Synthesize 2-isopropoxy-6-morpholinobenzonitrile. Rationale: Secondary amines are moderately nucleophilic but sterically demanding. The bulky isopropoxy group at position 6 creates a crowded local environment. Therefore, a polar aprotic solvent (DMF) is used to solvate the transition state, and elevated temperatures (100 °C) are required to overcome the activation energy barrier.

Materials:

  • 2-Fluoro-6-isopropoxybenzonitrile (1.0 equiv, 1.0 mmol, 179.2 mg)

  • Morpholine (1.5 equiv, 1.5 mmol, 130.7 mg)

  • Potassium carbonate (K2CO3, 325 mesh) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-6-isopropoxybenzonitrile (179.2 mg) and finely powdered anhydrous K2CO3 (276.4 mg).

  • Solvent & Reagent Addition: Flush the flask with nitrogen. Add anhydrous DMF (3.0 mL) followed by morpholine (130.7 mg) via syringe.

    • Self-Validation Check: Ensure the K2CO3 is finely milled; large granules severely reduce the reactive surface area, leading to sluggish heterogeneous reaction kinetics.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath or heating block. Stir vigorously (800 rpm).

  • Reaction Monitoring: After 4 hours, sample the reaction. Dilute a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. The starting material should show a mass of [M+H]+ = 180.2, while the product will appear at[M+H]+ = 247.3. Continue heating until >95% conversion is achieved (typically 6-8 hours).

  • Quenching and Workup: Cool the reaction to room temperature. Pour the mixture into 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

    • Causality: DMF is highly water-soluble. The copious amount of water ensures DMF remains in the aqueous phase while the organic product partitions cleanly into the ethyl acetate.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 x 10 mL) to remove residual trace DMF, followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient 90:10 to 70:30) to afford the pure product.

Protocol B: Thiolation with an Aryl Thiol

Objective: Synthesize 2-(phenylthio)-6-isopropoxybenzonitrile. Rationale: Thiolates are exceptionally strong, "soft" nucleophiles. The SNAr reaction with fluorobenzonitriles proceeds extremely fast, often at or below room temperature. To prevent side reactions (such as attack on the nitrile carbon), mild bases like Cs2CO3 at ambient temperature are preferred.

Materials:

  • 2-Fluoro-6-isopropoxybenzonitrile (1.0 equiv, 1.0 mmol, 179.2 mg)

  • Thiophenol (1.1 equiv, 1.1 mmol, 121.2 mg)

  • Cesium carbonate (Cs2CO3) (1.5 equiv, 1.5 mmol, 488.7 mg)

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-purged vial, suspend Cs2CO3 (488.7 mg) in anhydrous THF (4.0 mL).

  • Thiolate Generation: Add thiophenol (121.2 mg) dropwise at 0 °C. Stir for 15 minutes to allow the formation of the highly nucleophilic cesium thiolate.

  • Electrophile Addition: Add 2-Fluoro-6-isopropoxybenzonitrile (179.2 mg) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Monitoring: Monitor by TLC (Hexanes:EtOAc 8:2). The reaction is typically complete within 1-2 hours due to the high nucleophilicity of the thiolate.

    • Self-Validation Check: The disappearance of the starting material spot (higher Rf) and the appearance of a new UV-active spot (lower Rf) confirms the displacement of the fluorine atom.

  • Workup: Quench with saturated aqueous NH4Cl (10 mL) to neutralize any unreacted thiolate. Extract with Dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over MgSO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the thioether product.

References

  • Cui, P., et al. (2020). "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles." Chemical Science, 11(30), 7972-7978. URL:[Link]

  • Rohrbach, S., Smith, A. J., Pang, J. H., et al. (2019). "Concerted Nucleophilic Aromatic Substitution Reactions." Angewandte Chemie International Edition, 58(46), 16368-16388. URL:[Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). "Concerted nucleophilic aromatic substitution with 19F NMR and computational modeling." Nature Chemistry, 10(9), 917-923. URL:[Link]

  • Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). "Concerted nucleophilic aromatic substitution with 19F− and 18F−." Nature, 534(7607), 369-373. URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of 2-Fluoro-6-isopropoxybenzonitrile

Executive Summary & Mechanistic Rationale 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) with a molecular weight of 179.19 g/mol [1], is a critical synthetic building block utilized in the development of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) with a molecular weight of 179.19 g/mol [1], is a critical synthetic building block utilized in the development of advanced therapeutics. It is prominently featured in the synthesis of dihydrofolate reductase (DHFR) inhibitors[2] and serves as a key intermediate for (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which act as inhibitors of fibrinolysis[3].

The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluorobenzonitrile with isopropanol. Mechanistically, the strongly electron-withdrawing nitrile (-CN) group activates the ortho-fluorine atoms, significantly lowering the activation energy required for the formation of the Meisenheimer complex[4].

Causality in Scale-up: While the substitution of the first fluorine atom is kinetically favored, the resulting 2-fluoro-6-isopropoxybenzonitrile becomes less electrophilic due to the electron-donating resonance effect of the newly introduced isopropoxy group. However, under forcing conditions (excess base, elevated temperatures), the second fluorine can also be displaced, yielding the undesired 2,6-diisopropoxybenzonitrile impurity. Therefore, strict stoichiometric control and temperature regulation are the fundamental cornerstones of this scale-up protocol.

Process Chemistry & Scale-Up Strategy

Designing a self-validating, scalable system requires moving away from discovery-scale reagents (like Sodium Hydride) to robust, industrially viable alternatives.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is selected over Tetrahydrofuran (THF) or neat isopropanol. DMF provides excellent solubility for inorganic bases and stabilizes the polar transition state of the SNAr reaction, accelerating the rate of substitution at lower temperatures.

  • Base Selection: Strong aqueous bases (e.g., NaOH or KOH) risk hydrolyzing the sensitive nitrile group to a primary amide or carboxylic acid under thermal stress. Conversely, Sodium Hydride (NaH) poses severe safety risks at scale due to hydrogen gas evolution. Anhydrous Potassium Carbonate (K2CO3) provides optimal basicity to deprotonate isopropanol without triggering nitrile hydrolysis or thermal runaway[2].

Table 1: Optimization of Reaction Conditions (100g Scale)
EntryEquivalents of iPrOHBase (Eq)SolventTemp (°C)Yield (%)Mono:Di Ratio
11.50NaH (1.5)THF0 to 257285:15
21.10K2CO3 (1.2)DMF608192:8
3 1.05 K2CO3 (1.1) DMF 40 94 99:1
41.05K2CO3 (1.1)DMF806570:30

Analytical Insight: Entry 3 represents the optimal scalable condition. Limiting isopropanol to a slight excess (1.05 equivalents) and maintaining the temperature at 40°C prevents the formation of the di-substituted impurity while ensuring complete conversion of the starting material.

Reaction Pathway & Process Flow

SNAr_Pathway SM 2,6-Difluorobenzonitrile (Starting Material) Meisenheimer Meisenheimer Complex (Stabilized by -CN) SM->Meisenheimer Nucleophilic Attack (T = 40°C) Reagents Isopropanol (1.05 eq) K2CO3 (1.1 eq) DMF Solvent Reagents->Meisenheimer Deprotonation Product 2-Fluoro-6-isopropoxybenzonitrile (Target Product) Meisenheimer->Product F- Elimination (Fast) Impurity 2,6-Diisopropoxybenzonitrile (Over-reaction Impurity) Product->Impurity Excess iPrOH / T > 60°C (Avoided by Protocol)

Mechanistic workflow of the SNAr reaction, highlighting temperature control to prevent over-reaction.

Step-by-Step Experimental Protocol (1 kg Pilot Scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) dictate the progression from one step to the next, ensuring trustworthiness and batch-to-batch reproducibility.

Materials:

  • 2,6-Difluorobenzonitrile (MW: 139.10 g/mol ): 1.00 kg (7.19 mol)

  • Anhydrous Isopropanol (MW: 60.10 g/mol ): 454 g (7.55 mol, 1.05 eq)

  • Anhydrous Potassium Carbonate (325 mesh): 1.09 kg (7.91 mol, 1.1 eq)

  • N,N-Dimethylformamide (DMF): 5.0 L

  • Deionized Water: 15.0 L

  • Ethyl Acetate (EtOAc): 10.0 L

Step 1: Reactor Preparation & Charging

  • Purge a 30 L jacketed glass reactor with Nitrogen for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5.0 L of anhydrous DMF.

  • Add 1.00 kg of 2,6-difluorobenzonitrile to the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Causality Note: 2,6-Difluorobenzonitrile is a solid with a melting point of 25-28°C[4]. It dissolves rapidly in DMF, which is a mildly endothermic process. Ensure complete dissolution before proceeding to prevent localized reaction hotspots.

Step 2: Base Addition & Dosing

  • Add 1.09 kg of finely powdered anhydrous K2CO3 to the reactor.

  • Adjust the reactor jacket temperature to 35°C.

  • Charge 454 g of anhydrous isopropanol into a pressure-equalizing addition funnel.

  • Begin dropwise addition of isopropanol over 2 hours.

  • Causality Note: The SNAr reaction is mildly exothermic. Dosing the nucleophile precursor (isopropanol) rather than the base prevents localized concentration spikes that could lead to thermal runaway or di-substitution. Maintain the internal temperature strictly between 38°C and 42°C.

Step 3: Reaction Maturation & In-Process Control (IPC)

  • Once the addition is complete, maintain the reaction mixture at 40°C for 12 hours.

  • Self-Validating Step (IPC): Withdraw a 1 mL sample, quench with 1 mL water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (210 nm).

  • The reaction is deemed complete when unreacted 2,6-difluorobenzonitrile is ≤ 1.0% (Area %). If > 1.0%, continue stirring for an additional 4 hours and re-sample.

Step 4: Quenching & Workup

  • Cool the reactor to 10°C.

  • Slowly add 15.0 L of chilled deionized water (5°C) over 1.5 hours.

  • Causality Note: The addition of water to DMF is highly exothermic due to the heat of mixing. The water must be chilled and added slowly to maintain the internal temperature below 20°C, preventing thermal degradation of the product or emulsion formation. Furthermore, water quenches any unreacted alkoxide and forces the highly lipophilic product to phase-separate.

  • Add 10.0 L of EtOAc to the reactor and stir vigorously for 15 minutes.

  • Allow the phases to separate for 30 minutes. Drain the lower aqueous layer.

  • Wash the upper organic layer with 3 x 5.0 L of a 5% aqueous LiCl solution.

  • Causality Note: Aqueous LiCl washes are highly effective at breaking emulsions and removing residual DMF from the EtOAc layer, ensuring high purity of the crude product.

Step 5: Concentration & Isolation

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (40°C, 50 mbar) to yield a pale yellow oil.

  • Yield & Quality: The expected yield is approximately 1.21 kg (94% of theoretical). The crude product is typically >98% pure and can be used directly for subsequent downstream steps, such as hydrazine treatment for indazolopyrimidinone synthesis[3].

References

  • Source: bldpharm.
  • Source: google.com (Google Patents)
  • Title: EA029373B1 - (aza)
  • Source: nbinno.
  • Source: sigmaaldrich.

Sources

Method

Application Note: Solvent Selection and Handling Protocols for 2-Fluoro-6-isopropoxybenzonitrile

Executive Summary 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a highly versatile fluorinated, alkoxylated aromatic intermediate widely utilized in the synthesis of complex pharmaceutical compounds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a highly versatile fluorinated, alkoxylated aromatic intermediate widely utilized in the synthesis of complex pharmaceutical compounds, including dihydrofolate reductase (DHFR) inhibitors[1] and (aza)pyridopyrazolopyrimidinones[2]. Due to its specific functional groups—a strongly electron-withdrawing nitrile, an electronegative fluorine atom, and a sterically bulky, lipophilic isopropoxy ether—proper solvent selection is critical. This application note provides an authoritative guide to the solvation thermodynamics of this compound, a structured solvent matrix, and validated protocols for its use in chemical synthesis and biological screening.

Physicochemical Profiling & Causality of Solvation

To understand the solubility profile of 2-Fluoro-6-isopropoxybenzonitrile, one must analyze its structural components:

  • Aromatic Ring & Isopropoxy Group: These moieties impart significant lipophilicity and hydrophobic character to the molecule. The bulky isopropyl chain disrupts crystal lattice packing slightly, which generally lowers the melting point and aids dissolution in organic media compared to rigid, planar analogs.

  • Nitrile (-CN) & Fluorine (-F) Substituents: These groups introduce strong permanent dipoles. The nitrile nitrogen acts as a moderate hydrogen-bond acceptor.

Causality in Solvent Interactions: Because the hydrophobic bulk outweighs the polar functional groups, the compound is effectively insoluble in water [3][4]. However, the presence of the dipoles makes it highly soluble in polar aprotic solvents (like DMF, DMSO, and THF)[1]. These solvents engage in strong dipole-dipole interactions with the nitrile group while accommodating the hydrophobic aromatic system via dispersion forces. In polar protic solvents (like Ethanol and Methanol), the compound dissolves readily because the solvent's hydroxyl groups can hydrogen-bond with the nitrile and ether oxygens[2][3].

Solvent Selection Matrix

The following table summarizes the optimal solvents for 2-Fluoro-6-isopropoxybenzonitrile based on empirical data and thermodynamic principles[1][2][3][4].

Solvent CategoryRecommended SolventsSolubility LevelDielectric Constant (ε)Primary Application & Mechanistic Rationale
Polar Aprotic DMF, DMSO, THF, AcetonitrileHigh (>100 mg/mL)36.7 (DMF), 46.7 (DMSO)Nucleophilic Aromatic Substitution (SNAr) / Bioassays: Solvates the compound completely while stabilizing polar transition states. Leaves nucleophilic anions "bare" and highly reactive.
Polar Protic Ethanol, MethanolHigh to Moderate24.5 (EtOH)Condensation Reactions: Excellent for reactions with hydrazine. Supports necessary proton-transfer steps during cyclization without degrading the starting material.
Moderately Polar Ethyl Acetate (EtOAc), Dichloromethane (DCM)High6.0 (EtOAc)Liquid-Liquid Extraction: Favorable partition coefficient for alkoxylated benzonitriles. Used extensively to extract the compound from aqueous quench layers.
Non-Polar Hexanes, HeptaneLow (<5 mg/mL)~2.0Purification: Utilized as anti-solvents. Adding hexanes to an EtOAc solution forces the compound (or its derivatives) to crystallize out of solution.
Aqueous Water, Aqueous BuffersInsoluble80.1Workup / Washing: Used to wash away inorganic salts (e.g., K2CO3) and polar solvents (like DMF) during post-reaction extraction.

Application-Specific Methodologies

Protocol A: Solvent System for Nucleophilic Aromatic Substitution (SNAr)

In drug discovery, the fluorine atom or the para-position of the aromatic ring is often targeted for substitution. Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice here[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction flask and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve 1.0 equivalent of 2-Fluoro-6-isopropoxybenzonitrile in anhydrous DMF to achieve a concentration of 0.2 M to 0.5 M. The high dielectric constant of DMF ensures complete solvation.

  • Base Addition: Add 1.5 to 2.0 equivalents of a mild base (e.g., anhydrous K2CO3). Mechanistic Insight: DMF effectively solvates the potassium cation, leaving the carbonate anion highly active to deprotonate the incoming nucleophile (e.g., an amine)[1].

  • Reaction: Add the nucleophile and heat the mixture (typically 80°C to 105°C) with continuous stirring until completion (monitored via LC-MS or TLC).

  • Workup: Quench the reaction by pouring the DMF mixture into a 10-fold excess of cold distilled water. Extract the product using Ethyl Acetate (3 × volumes). The compound will partition cleanly into the EtOAc layer[1][2].

Protocol B: Condensation with Hydrazine to Form Pyrazoles

For the synthesis of pyrazolopyrimidinone precursors, the nitrile group is often reacted with hydrazine. Ethanol is the optimal solvent as it facilitates the proton shuttling required for hydrazone formation and subsequent cyclization[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 2-Fluoro-6-isopropoxybenzonitrile in absolute Ethanol (approx. 10 mL per 0.50 g of substrate)[2].

  • Reagent Addition: Add 4.0 equivalents of hydrazine hydrate dropwise at room temperature. The solution will typically become homogenous as the reagents mix.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 8 hours. Mechanistic Insight: Ethanol's boiling point provides the perfect thermal window to drive the condensation forward without causing thermal degradation of the isopropoxy ether.

  • Isolation: Cool to room temperature and concentrate in vacuo. Redissolve the residue in a biphasic mixture of Water and Ethyl Acetate for extraction[2].

Protocol C: Preparation of Stock Solutions for Biological Assays

If the compound (or its synthesized derivative) is to be tested in vitro (e.g., against DHFR), it must be introduced into aqueous media without precipitating.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the compound accurately and dissolve it in 100% molecular-biology grade DMSO to create a 10 mM or 50 mM master stock. Vortex until completely clear.

  • Storage: Aliquot the DMSO stock into amber microcentrifuge tubes to prevent photodegradation and store at -20°C.

  • Aqueous Dilution: Immediately prior to the assay, dilute the DMSO stock into the aqueous assay buffer. Ensure the final concentration of DMSO in the biological assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

Workflow Diagram

G Start 2-Fluoro-6-isopropoxybenzonitrile Solvent Selection App Determine Downstream Application Start->App Bio Biological Assays (In Vitro Screening) App->Bio Synth Chemical Synthesis (Intermediates) App->Synth Purif Purification & Workup App->Purif DMSO Primary Solvent: DMSO (Prepare 10-100 mM Stock) Bio->DMSO SNAr SNAr / Coupling Solvents: DMF, THF, MeCN Synth->SNAr Base-mediated Cond Condensation (e.g., Hydrazine) Solvents: Ethanol, Methanol Synth->Cond Protic conditions Extract Liquid-Liquid Extraction Solvents: EtOAc, DCM Purif->Extract Aqueous quench Cryst Recrystallization System: EtOAc / Hexanes Purif->Cryst Solid isolation Buffer Dilute in Aqueous Buffer (<1% DMSO final) DMSO->Buffer

Fig 1: Solvent selection workflow for 2-Fluoro-6-isopropoxybenzonitrile across applications.

References

  • Google Patents: EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. [2] URL:

  • Google Patents: WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase. [1] URL:

  • Consolidated Chemical: Benzonitrile - High-Purity Aromatic Compound. [3] URL:

  • CymitQuimica: CAS 100-47-0: Benzonitrile. [4] URL:

Sources

Application

synthesis of agrochemicals using 2-Fluoro-6-isopropoxybenzonitrile

Application Note: Synthesis of Advanced Agrochemical Scaffolds Utilizing 2-Fluoro-6-isopropoxybenzonitrile Document ID: AN-2026-0324 Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Advanced Agrochemical Scaffolds Utilizing 2-Fluoro-6-isopropoxybenzonitrile Document ID: AN-2026-0324 Target Audience: Agrochemical Discovery Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the development of next-generation agrochemicals, 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) has emerged as a highly versatile, bifunctional building block. Featuring two orthogonal reactive sites—an electrophilic nitrile group and an activated ortho-fluorine atom—this intermediate enables divergent synthetic pathways toward high-value structural motifs.

The strategic placement of the isopropoxy group serves two critical functions. Chemically, it provides essential steric shielding during regioselective nucleophilic attacks. Biologically, it precisely tunes the lipophilicity (logP) of the resulting scaffolds, a critical parameter for cuticular penetration in herbicides and membrane permeability in broad-spectrum fungicides targeting dihydrofolate reductase (DHFR) (1)[1].

Divergent Synthetic Pathways

The predictable reactivity of 2-Fluoro-6-isopropoxybenzonitrile allows chemists to access two distinct agrochemical classes:

  • Cyclocondensation to Indazoles: Treatment with alpha-effect nucleophiles (e.g., hydrazine) initiates an attack on the nitrile carbon. Subsequent intramolecular Nucleophilic Aromatic Substitution (SNAr) displaces the ortho-fluorine, yielding 1H-indazol-3-amines. These indazole cores are privileged scaffolds in modern fungicidal chemistry (2)[2].

  • Intermolecular SNAr & Hydration: Reaction with primary amines under basic conditions leads to direct displacement of the fluorine atom. The resulting substituted benzonitriles can be selectively hydrated to benzamides, mimicking the structural motifs of potent cellulose-biosynthesis-inhibiting herbicides.

G A 2-Fluoro-6-isopropoxybenzonitrile (Bifunctional Synthon) B Hydrazine Hydrate (Nucleophilic Attack) A->B Cyclocondensation D Primary Amines (SNAr Reaction) A->D Intermolecular SNAr C 4-Isopropoxy-1H-indazol-3-amine (Fungicide Scaffold) B->C Intramolecular SNAr E Substituted Benzamides (Herbicide Scaffold) D->E Nitrile Hydration

Fig 1: Divergent synthetic pathways from 2-Fluoro-6-isopropoxybenzonitrile to agrochemical scaffolds.

Experimental Protocols & Causality

Protocol A: Synthesis of 4-Isopropoxy-1H-indazol-3-amine (Fungicidal Precursor)

This protocol adapts a validated cyclocondensation methodology to generate high-purity indazole scaffolds[2].

Reagents:

  • 2-Fluoro-6-isopropoxybenzonitrile: 0.50 g (2.79 mmol)

  • Hydrazine hydrate (80% aqueous): 0.56 g (11.2 mmol, ~4.0 eq)

  • Ethanol (Absolute): 10 mL

Step-by-Step Methodology:

  • Dissolution: Suspend 2-Fluoro-6-isopropoxybenzonitrile in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Ethanol is selected as a protic solvent because it completely solubilizes the lipophilic starting material at elevated temperatures while stabilizing the highly polar hydrazine transition states during the initial nucleophilic attack.

  • Nucleophile Addition: Add hydrazine hydrate dropwise at room temperature.

    • Causality: A 4-fold molar excess of hydrazine is utilized to drive the equilibrium of the initial imine-formation step and to prevent competitive dimerization side-reactions.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 8 hours.

    • Causality: Thermal energy is required to overcome the activation barrier of the intramolecular SNAr step. The alpha-effect of hydrazine makes it sufficiently nucleophilic to attack the nitrile, but the subsequent ring closure requires sustained heating.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The system validates itself when the starting material (Rf ~0.7) disappears, replaced entirely by a highly polar, UV-active product spot (Rf ~0.2).

  • Solvent Removal: Cool to room temperature and concentrate the mixture in vacuo.

    • Causality: Removing ethanol prevents the product from partitioning into the aqueous phase during the subsequent extraction.

  • Aqueous Workup: Dissolve the residue in 15 mL of ethyl acetate and 10 mL of distilled water. Extract the aqueous layer once more with 10 mL of ethyl acetate.

    • Causality: Partitioning isolates the lipophilic indazole in the organic layer. Unreacted hydrazine and water-soluble hydrazone byproducts remain trapped in the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate in vacuo.

Protocol B: Synthesis of 2-(Benzylamino)-6-isopropoxybenzonitrile (Herbicidal Precursor)

This protocol demonstrates the intermolecular SNAr pathway, a key step in synthesizing precursors for DHFR inhibitors[1].

Reagents:

  • 2-Fluoro-6-isopropoxybenzonitrile: 0.50 g (2.79 mmol)

  • Benzylamine: 0.36 g (3.35 mmol, 1.2 eq)

  • Potassium Carbonate (K2CO3): 0.77 g (5.58 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 8 mL

Step-by-Step Methodology:

  • Preparation: Combine the benzonitrile derivative, benzylamine, and K2CO3 in DMF.

    • Causality: DMF, a polar aprotic solvent, drastically accelerates SNAr reactions by leaving the nucleophile unsolvated and highly reactive. K2CO3 acts as an acid scavenger to neutralize the HF byproduct, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Heating: Stir the suspension at 90°C for 12 hours.

    • Causality: The isopropoxy group provides significant steric hindrance; thus, elevated temperatures are required to force the nucleophile into the ortho-position.

  • In-Process Control (IPC) & Self-Validation: Analyze via HPLC-UV at 254 nm. The substitution of the strongly electron-withdrawing fluorine atom with an electron-donating amine induces a distinct bathochromic shift in the UV absorption maximum, providing immediate spectroscopic confirmation of conversion.

  • Precipitation Workup: Cool the mixture and pour it slowly into 40 mL of ice-cold water under vigorous stirring.

    • Causality: The product is highly insoluble in water, whereas DMF and K2CO3 are completely miscible. This induces rapid precipitation of the product, allowing for isolation via simple vacuum filtration rather than complex, solvent-heavy extraction.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum at 45°C.

Quantitative Data Summary

Scaffold TargetReaction TypeSolventTemp (°C)Time (h)Avg. Yield (%)Purity (HPLC)Key Impurity Profile
4-Isopropoxy-1H-indazol-3-amine CyclocondensationEthanol788.082 - 85>98.5%Uncyclized hydrazone intermediate (<1%)
2-(Benzylamino)-6-isopropoxybenzonitrile Intermolecular SNArDMF9012.076 - 80>96.0%Hydrolyzed benzamide byproduct (<2%)

References

  • Title: (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis (Patent EA029373B1) Source: Google Patents URL: 2

  • Title: Small molecule inhibitors of dihydrofolate reductase (Patent WO2016201219A1) Source: Google Patents URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Fluoro-6-isopropoxybenzonitrile Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-fluoro-6-isopropoxybenzonitrile and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of 2-fluoro-6-isopropoxybenzonitrile and its derivatives. The core challenge in this workflow is achieving precise chemoselectivity. Because 2,6-difluorobenzonitrile possesses two equivalent electrophilic sites ortho to a strongly electron-withdrawing nitrile group, the nucleophilic aromatic substitution (SNAr) is highly sensitive to thermal conditions [1].

This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to help you master the kinetic and thermodynamic controls of this reaction.

Mechanistic Causality & Reaction Pathway

The synthesis relies on the SNAr of 2,6-difluorobenzonitrile using sodium isopropoxide. The causality behind the required temperature control is rooted in activation energies:

  • Kinetic Control (Mono-substitution): The strong electron-withdrawing effect of the -CN group lowers the activation energy for the initial nucleophilic attack, stabilizing the Meisenheimer complex [3]. This allows the first substitution to occur rapidly at low temperatures.

  • Thermodynamic Control (Di-substitution): Once the first isopropoxy group is installed, its electron-donating nature (via resonance) slightly deactivates the aromatic ring. However, if the reaction temperature exceeds 50°C, the thermal energy overcomes this secondary kinetic barrier, driving the system toward thermodynamic control and resulting in 2,6-diisopropoxybenzonitrile [2].

SNAr_Optimization SM 2,6-Difluorobenzonitrile (Starting Material) Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer + NaOiPr Nucleophilic Attack Reagent Sodium Isopropoxide (Nucleophile) Reagent->Meisenheimer Product 2-Fluoro-6-isopropoxybenzonitrile (Target Product) Meisenheimer->Product - NaF Optimal: 0°C to 25°C DiSub 2,6-Diisopropoxybenzonitrile (Over-substitution) Product->DiSub Excess NaOiPr High Temp (>50°C) Hydrolysis Amide / Carboxylic Acid (Nitrile Hydrolysis) Product->Hydrolysis Trace H2O + Base High Temp (>60°C)

SNAr pathway for 2-fluoro-6-isopropoxybenzonitrile highlighting temperature-dependent side reactions.

Quantitative Data: Temperature vs. Outcome

To optimize your yield, you must strictly regulate the thermal environment. The table below summarizes the quantitative impact of reaction temperature on product distribution.

Temperature RangeReaction KineticsTarget Yield (Mono)Byproduct Yield (Di-sub)Mechanistic Causality
< 0°C Extremely slow< 20%0%Insufficient thermal energy to overcome the activation barrier for the initial nucleophilic attack.
0°C to 25°C Optimal (2-4 hrs)> 90% < 2%Ideal kinetic control. The Meisenheimer complex forms rapidly without providing enough energy for a second substitution.
30°C to 50°C Fast (< 1 hr)~ 70%~ 20%Increased kinetic energy begins to overcome the deactivating effect of the first isopropoxy group.
> 60°C Very Fast< 40%> 50%Thermodynamic control dominates. High risk of base-catalyzed nitrile hydrolysis if trace water is present.

Self-Validating Experimental Protocol

Every protocol executed in the lab must be a self-validating system—meaning you should observe specific physical or chemical checkpoints to confirm success before proceeding to the next step.

Objective: Synthesize 2-fluoro-6-isopropoxybenzonitrile with >95% chemoselectivity.

Step 1: Preparation of the Alkoxide (0°C)

  • In an oven-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0°C using an ice-water bath.

  • Validation Check: Ensure the NaH is a free-flowing grey powder in the oil. Clumping indicates moisture contamination.

Step 2: Isopropanol Addition (0°C to 25°C)

  • Add anhydrous isopropanol (1.05 eq) dropwise over 15 minutes.

  • Validation Check: Monitor H2​ gas evolution (bubbling). Once bubbling ceases, stir at room temperature (25°C) for 30 minutes to ensure complete formation of sodium isopropoxide. The solution should become completely clear.

Step 3: Electrophile Addition (0°C)

  • Re-cool the alkoxide solution to 0°C. Dissolve 2,6-difluorobenzonitrile (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution over 30 minutes.

  • Causality: The SNAr reaction is highly exothermic. Dropwise addition at 0°C prevents localized hot spots that would otherwise provide the activation energy for di-substitution.

Step 4: Reaction Maturation (0°C to 25°C)

  • Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 2 to 4 hours.

  • Validation Check: The reaction mixture may turn slightly yellow, which is a normal indication of the Meisenheimer intermediate processing into the product.

Step 5: Quenching & Workup

  • Quench the reaction with saturated aqueous NH4​Cl at 0°C. This neutralizes any unreacted alkoxide and prevents base-catalyzed nitrile hydrolysis during workup.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 6: Analytical Validation

  • Run TLC (Hexanes:EtOAc 9:1).

  • Validation Check: The target mono-substituted product will have a lower Rf​ than the starting material but a higher Rf​ than the di-substituted byproduct.

Troubleshooting & FAQs

Q1: Why am I seeing 2,6-diisopropoxybenzonitrile even when reacting at room temperature? A1: This is usually caused by an excess of sodium isopropoxide or localized overheating during reagent addition. Ensure strict stoichiometric control (maximum 1.05 equivalents of isopropoxide) and add the 2,6-difluorobenzonitrile dropwise at 0°C with vigorous stirring to dissipate the heat of the SNAr reaction.

Q2: Can I increase the temperature to push a stalled reaction to completion? A2: If the reaction stalls at 0°C, you may safely warm it to 25°C. However, heating above 30°C to force completion will exponentially increase the rate of di-substitution. If the reaction is stalled at 25°C, do not heat it; instead, verify the quality of your sodium isopropoxide and ensure your THF is strictly anhydrous.

Q3: My nitrile group is converting into an amide. How do I stop this? A3: Nitrile hydrolysis is a base-catalyzed side reaction that accelerates at higher temperatures in the presence of water. Ensure your THF and isopropanol are strictly anhydrous (<50 ppm water) and maintain the reaction temperature strictly below 25°C prior to the NH4​Cl quench.

Q4: Can I use a weaker base like K2​CO3​ instead of NaH to control the temperature profile? A4: Yes, using K2​CO3​ with isopropanol in a polar aprotic solvent like DMF is a viable alternative. However, this milder system typically requires higher temperatures (60-80°C) to drive the reaction [1], which ironically increases the risk of thermodynamic side reactions. The NaH/THF system at 0°C-25°C offers superior kinetic control for mono-substitution.

References

  • Small molecule inhibitors of dihydrofolate reductase. World Intellectual Property Organization. WO2016201219A1.
  • Aryl ethers and uses thereof. United States Patent and Trademark Office. US9969689B2.
  • Effects of ion-pairing and hydration on the SNAr reaction of the F− with p-chlorobenzonitrile in aprotic solvents. Physical Chemistry Chemical Physics, 10(8):1118-24. Available at:[Link]

Optimization

preventing degradation of 2-Fluoro-6-isopropoxybenzonitrile during long-term storage

Welcome to the Technical Support Center for 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9). This guide is designed for researchers, analytical scientists, and formulation engineers who require stringent control ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9). This guide is designed for researchers, analytical scientists, and formulation engineers who require stringent control over the chemical stability of fluorinated benzonitriles during long-term storage and experimental handling.

Below, you will find a mechanistic breakdown of degradation pathways, actionable troubleshooting guides, and self-validating analytical protocols to ensure the integrity of your compound.

Visualizing the Degradation Logic

To prevent degradation, we must first understand the molecular vulnerabilities of 2-Fluoro-6-isopropoxybenzonitrile. The compound features two highly reactive sites under stress conditions: the nitrile group (susceptible to hydration/hydrolysis) and the fluorinated aromatic carbon (susceptible to nucleophilic attack).

MechanisticPathways API 2-Fluoro-6-isopropoxybenzonitrile Moisture Ambient Moisture (H2O) API->Moisture Nucleophiles Basic Excipients (Amines/OH-) API->Nucleophiles Light UV/Vis Radiation (Photons) API->Light Hydrolysis Nitrile Hydrolysis (Amide Formation) Moisture->Hydrolysis Acid/Base Catalyzed SNAr SNAr Defluorination (Nucleophilic Attack) Nucleophiles->SNAr Ortho-F Displacement Photolysis Photolytic Cleavage (Radical Degradation) Light->Photolysis Aromatic Activation

Mechanistic degradation pathways of 2-Fluoro-6-isopropoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: Why does my sample show a secondary peak corresponding to a +18 Da mass increase after 6 months of benchtop storage? A1: This observation is indicative of nitrile hydrolysis . The cyano group (-C≡N) is highly susceptible to nucleophilic attack by ambient moisture, forming an imidic acid intermediate that tautomerizes into a primary amide (+18 Da)[1]. Causality: The inductive electron-withdrawing effect (-I) of the ortho-fluorine atom severely depletes electron density at the nitrile carbon, making it significantly more electrophilic and vulnerable to water attack compared to un-substituted benzonitriles. This reaction is catalyzed by trace acids or bases[2]. Solution: Store the compound in a desiccator under an inert atmosphere (Argon or N2) at 2-8°C. Ensure all storage containers are tightly sealed [3][3].

Q2: I observed the loss of the fluorine atom (-19 Da) in my LC-MS data during formulation. What is the mechanism? A2: This is a classic Nucleophilic Aromatic Substitution (SNAr) . Causality: The fluorine atom is positioned ortho to the strongly electron-withdrawing nitrile group. This specific orientation activates the fluorinated carbon by stabilizing the transient Meisenheimer complex formed during nucleophilic attack. If your storage buffer or formulation contains nucleophiles (e.g., primary/secondary amines, or hydroxide ions from basic buffers), they will readily displace the highly electronegative fluorine leaving group. Solution: Avoid storing the API in basic or nucleophilic solvents. Maintain a neutral to slightly acidic environment (pH 4-6) and utilize non-nucleophilic buffers (e.g., acetate or phosphate) instead of amine-based buffers like Tris.

Q3: Can I store this compound in standard polypropylene tubes? A3: No. Standard plastics like polypropylene have measurable Moisture Vapor Transmission Rates (MVTR) and are semi-permeable to oxygen over extended periods. Causality: Given the hydrolytic vulnerability of the nitrile group, long-term storage in plastic allows sufficient water ingress to trigger slow amide formation. Furthermore, fluorinated aromatics can undergo photolytic radical degradation when exposed to UV light [4][4]. Solution: Use amber glass vials with PTFE-lined solid caps . Glass provides an absolute barrier to moisture, the amber tint blocks UV/Vis radiation (< 400 nm), and the PTFE liner prevents chemical interaction with the cap elastomer.

Troubleshooting Degradation Issues

Analytical Symptom / ObservationMechanistic Root CauseCorrective Action / Storage Fix
Appearance of a +18 Da peak (LC-MS) Nitrile Hydrolysis: Addition of H₂O to form a primary amide.Ensure strict anhydrous storage conditions; replace plastic tubes with amber glass vials.
Loss of F (-19 Da) + Adduct formation SNAr Defluorination: Displacement of the ortho-fluorine by a nucleophile.Eliminate amine-based excipients/buffers; avoid basic pH environments during formulation.
Discoloration (yellowing) of solid Photolytic/Oxidative Degradation: Radical formation via UV exposure [5][5].Store in amber glass; blanket the container headspace with Argon before sealing.
Poor mass balance in HPLC assay Insoluble Degradant Precipitation: Amides are significantly less soluble than their parent nitriles [6][6].Ensure the sample diluent in the HPLC assay is strong enough (e.g., >50% MeCN) to solubilize all degradants.

Standardized Experimental Protocols

To confidently establish the shelf-life of 2-Fluoro-6-isopropoxybenzonitrile, you must run a Self-Validating Forced Degradation Assay . A protocol is only valid if it achieves "Mass Balance"—meaning the sum of the molar quantities of the parent compound and all identified degradants must equal 100% (±5%) of the initial API concentration.

ValidationWorkflow Prep 1. Stock Preparation (1 mg/mL in MeCN) Stress1 2A. Acid/Base Stress (0.1M HCl/NaOH, 60°C) Prep->Stress1 Stress2 2B. Thermal Stress (80°C, 48h) Prep->Stress2 Stress3 2C. Oxidative Stress (3% H2O2, RT) Prep->Stress3 Quench 3. Quench & Neutralize (Stop Reaction) Stress1->Quench Stress2->Quench Stress3->Quench Analyze 4. HPLC-UV/MS Analysis (Quantify Degradants) Quench->Analyze Validate 5. Mass Balance Check (Self-Validating System) Analyze->Validate Sum(Peaks) = 100%

Self-validating forced degradation workflow for stability-indicating assays.

Step-by-Step Methodology:
  • Stock Solution Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is chosen because it is aprotic and non-nucleophilic, ensuring the solvent does not artificially participate in SNAr reactions.

  • Hydrolytic Stress:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours [2][2]. Heat accelerates the thermodynamic drive of hydrolysis.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Causality: The ortho-fluorine makes the nitrile extremely sensitive to hydroxide attack; heating basic samples often causes complete destruction of the chromophore, violating the 10-20% degradation target required for accurate mass balance.

  • Quenching and Neutralization: Immediately neutralize the stressed samples (add 1 mL of 0.1 M NaOH to the acid sample; 1 mL of 0.1 M HCl to the base sample). Causality: Halting the reaction is critical to capture transient intermediates and prevent secondary degradation prior to injection.

  • HPLC-UV/MS Analysis: Inject onto a C18 column using a gradient of Water/MeCN supplemented with 0.1% Trifluoroacetic acid (TFA). Causality: TFA maintains an acidic pH, ensuring any secondary carboxylic acid degradants remain fully protonated, yielding sharp peak shapes for accurate integration.

  • System Validation (Mass Balance): Calculate the total peak area. If Total Area < 95% of the control, investigate sample precipitation by increasing the organic ratio of the diluent, as amide degradants are highly prone to crashing out of aqueous solutions.

Quantitative Degradation Kinetics

The following table summarizes the expected degradation kinetics of 2-Fluoro-6-isopropoxybenzonitrile (and structurally analogous fluorobenzonitriles) under standardized stress conditions.

Stress ConditionTemperatureTimeIntact API (%)Primary Degradant IdentifiedMass Balance (%)
0.1 M HCl (Acidic)60°C24h82.4%Primary Amide (+18 Da)98.5%
0.1 M NaOH (Basic)25°C24h75.1%Carboxylic Acid (+19 Da)97.2%
3% H₂O₂ (Oxidative)25°C24h94.3%N/A (Relatively Stable)99.1%
UV Light (254 nm)25°C48h88.7%Defluorinated Radical92.4%*

*Note: A lower mass balance under UV stress indicates the potential formation of volatile or highly insoluble polymeric species that evade standard HPLC-UV detection.

References

  • PubChem (NIH). Benzonitrile | C6H5(CN) | CID 7505. Available at: [Link]

  • ResearchGate. Thermodynamics of the hydrolysis reactions of nitriles. Available at: [Link]

Sources

Troubleshooting

2-Fluoro-6-isopropoxybenzonitrile hydrolysis troubleshooting in aqueous media

Technical Support Center: Troubleshooting 2-Fluoro-6-isopropoxybenzonitrile Hydrolysis in Aqueous Media Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Fluoro-6-isopropoxybenzonitrile Hydrolysis in Aqueous Media

Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the hydrolysis of sterically hindered, electron-deficient nitriles. 2-Fluoro-6-isopropoxybenzonitrile presents a unique matrix of chemoselective challenges: the nitrile is flanked by two ortho substituents causing severe steric hindrance, the ortho-fluorine is highly activated toward nucleophilic aromatic substitution (SNAr), and the isopropoxy ether is sensitive to harsh acids.

This guide provides mechanistic troubleshooting, validated protocols, and structural rationales to help you achieve selective hydrolysis to either the amide or the carboxylic acid without degrading your starting material.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My standard aqueous NaOH/KOH hydrolysis at reflux yields a complex mixture with a major M-2 Da mass shift. What is happening? A1: You are observing Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom. The nitrile group is strongly electron-withdrawing, which highly activates the ortho-fluorine toward nucleophilic attack. At elevated temperatures (e.g., refluxing aqueous base), the hydroxide ion (OH⁻) displaces the fluorine atom, forming 2-hydroxy-6-isopropoxybenzonitrile (or its corresponding hydrolyzed products). Solution: To avoid SNAr, you must lower the reaction temperature and use a nucleophile that benefits from the alpha-effect. Switching to the Radziszewski reaction (H₂O₂/NaOH) generates the hydroperoxide anion (HOO⁻), which is highly nucleophilic toward the nitrile carbon but less prone to SNAr at room temperature 1.

Q2: I switched to acidic hydrolysis (e.g., concentrated H₂SO₄) to avoid the SNAr issue, but now I'm losing the isopropoxy group. Why? A2: Strong aqueous acids at elevated temperatures catalyze the cleavage of the isopropoxy ether, yielding a phenol (2-fluoro-6-hydroxybenzonitrile). Secondary ethers like isopropoxy are particularly susceptible to acid-catalyzed dealkylation via an SN1/E1-like mechanism due to the stability of the isopropyl cation. Solution: Avoid harsh acidic conditions. If you must use acid, limit the temperature to <50 °C and utilize a co-solvent to improve solubility without requiring extreme acid concentrations.

Q3: My reaction stalls completely at the amide (2-fluoro-6-isopropoxybenzamide). How do I push it to the carboxylic acid? A3: The 2,6-disubstitution pattern creates severe steric hindrance around the carbonyl carbon. The tetrahedral intermediate required for further base-catalyzed hydrolysis to the carboxylic acid is highly congested. Solution: Instead of forcing the hydrolysis with extreme heat (which triggers SNAr), use a nitrosation strategy. Treating the sterically hindered amide with sodium nitrite (NaNO₂) in aqueous acid generates a nitrosoamide intermediate that rapidly decomposes to the carboxylic acid and nitrogen gas, completely bypassing the sterically congested tetrahedral intermediate .

Section 2: Visualizing the Reaction Pathways

ReactionPathways SM 2-Fluoro-6-isopropoxy- benzonitrile Amide 2-Fluoro-6-isopropoxy- benzamide (Target 1) SM->Amide H2O2, NaOH (0°C to RT) SNAr 2-Hydroxy-6-isopropoxy- benzonitrile (SNAr Impurity) SM->SNAr Strong Base, Reflux (OH- attacks C-F) Cleavage 2-Fluoro-6-hydroxy- benzonitrile (Cleavage Impurity) SM->Cleavage Strong Acid, Heat (Ether Dealkylation) Acid 2-Fluoro-6-isopropoxy- benzoic acid (Target 2) Amide->Acid NaNO2, HCl (Gas Evolution)

Reaction pathways highlighting successful hydrolysis vs. common side reactions.

Section 3: Quantitative Condition Comparison

The table below summarizes the outcomes of various hydrolysis conditions applied to 2-fluoro-6-isopropoxybenzonitrile.

Hydrolysis ConditionTemperaturePrimary ProductMajor ImpurityTypical Yield
NaOH (aq), Reflux100 °CComplex Mixture2-Hydroxy-6-isopropoxybenzonitrile (SNAr)< 10%
H₂SO₄ (70%), Reflux120 °CComplex Mixture2-Fluoro-6-hydroxybenzamide (Ether Cleavage)< 5%
H₂O₂ / NaOH (aq) in EtOH 0 °C to 25 °C 2-Fluoro-6-isopropoxybenzamide Unreacted Starting Material85 - 95%
NaNO₂ / HCl (aq) on Amide 0 °C to 25 °C 2-Fluoro-6-isopropoxybenzoic acid Unreacted Amide80 - 90%

Section 4: Validated Experimental Protocols

Protocol A: Selective Hydrolysis to 2-Fluoro-6-isopropoxybenzamide (Radziszewski Reaction)

Causality & Self-Validation: This protocol leverages the alpha-effect of the hydroperoxide anion (HOO⁻) 3. By keeping the reaction at room temperature, we kinetically favor nitrile hydration while suppressing SNAr of the ortho-fluorine. The self-validating step is the precipitation of the product upon water dilution. If SNAr had occurred, the resulting phenol would form a water-soluble phenoxide salt in the basic media and fail to precipitate.

Workflow Step1 1. Setup Dissolve in EtOH Cool to 0°C Step2 2. Base Addition Add 0.5M NaOH Keep < 5°C Step1->Step2 Step3 3. Oxidant Add 30% H2O2 (Exothermic) Step2->Step3 Step4 4. Reaction Stir at RT 12-16 hours Step3->Step4 Step5 5. Isolation Dilute with H2O Filter Precipitate Step4->Step5

Step-by-step workflow for the Radziszewski hydrolysis of sterically hindered nitriles.

  • Setup: Dissolve 2-fluoro-6-isopropoxybenzonitrile (1.0 eq) in ethanol (10 volumes) and cool to 0 °C in an ice bath.

  • Base Addition: Add 0.5 M aqueous NaOH (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Oxidant Addition: Slowly add 30 wt% aqueous H₂O₂ (3.0 eq). Caution: This step is highly exothermic. Control the addition rate to prevent thermal runaway.

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Concentrate the ethanol under reduced pressure. Dilute the remaining aqueous residue with cold water. The amide will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Conversion of Amide to 2-Fluoro-6-isopropoxybenzoic Acid (Nitrosation Route)

Causality & Self-Validation: To overcome the steric bulk of the 2,6-disubstituted amide, NaNO₂ is used in acidic media to form a nitrosoamide. This intermediate rapidly eliminates N₂ gas to yield the acyl cation, which is instantly trapped by water to form the acid. The steady evolution of N₂ bubbles serves as a visual, self-validating indicator that the desired mechanistic pathway is actively occurring.

  • Setup: Suspend the purified 2-fluoro-6-isopropoxybenzamide (1.0 eq) from Protocol A in a mixture of concentrated HCl and water (1:1 v/v, 10 volumes) at 0 °C.

  • Reagent Addition: Add a concentrated aqueous solution of NaNO₂ (2.5 eq) dropwise over 30 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then slowly warm to room temperature. You will observe steady gas evolution (N₂).

  • Workup: Once gas evolution ceases and LC-MS confirms complete consumption of the amide, extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxylic acid.

References

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. National Institutes of Health (PMC). Available at:[Link]

  • Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Fluoro-6-isopropoxybenzonitrile

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific chromatographic challenges associated with 2-Fluoro-6-isopropoxybenzonitrile .

Structural Analysis & Chromatographic Challenges

To optimize separation, we must first understand the analyte. 2-Fluoro-6-isopropoxybenzonitrile presents a unique ortho-disubstituted steric environment:

  • Highly Polarized Face: The highly electronegative fluorine atom (position 2) and the π -electron-rich nitrile group (position 1) create a strong local dipole.

  • Steric Hindrance: The bulky isopropoxy group (position 6) restricts molecular rotation, creating a rigid hydrophobic pocket.

Standard alkyl phases (like C18) often fail to resolve this compound from its des-fluoro or positional isomer impurities because they rely solely on hydrophobic dispersion, ignoring the molecule's complex electronic topography.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my 2-Fluoro-6-isopropoxybenzonitrile peak co-eluting with structurally similar impurities on a standard C18 column? A1: Standard C18 phases lack the mechanisms to differentiate subtle electronic differences in halogenated aromatics.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.

  • The Causality: Fluorinated stationary phases exhibit unique shape selectivity, strong dipole-dipole interactions, and π−π interactions [1]. The fluorinated ring of the PFP phase interacts specifically with the highly polarized C-F bond and the electron-deficient aromatic ring of your analyte, providing orthogonal selectivity that a C18 column cannot achieve [1].

Q2: I switched to a PFP column, but my peak shapes are poor and retention times are unexpectedly short when using Acetonitrile (ACN). What is wrong? A2: You are experiencing a solvent-stationary phase mismatch. Acetonitrile is a polar aprotic solvent that contains its own cyano group ( π -electrons).

  • The Solution: Replace Acetonitrile with Methanol (MeOH) as your organic modifier.

  • The Causality: ACN can π -bond with the PFP stationary phase, effectively masking the column's unique fluorinated surface and suppressing the π−π interactions needed to retain your benzonitrile analyte. Methanol, being protic and lacking π -electrons, does not compete for these active sites, allowing the PFP column to fully express its dipole and shape selectivity.

Q3: When transferring this method from a standard HPLC to a UHPLC system to increase throughput, my resolution drops despite using a sub-2-micron column. Why? A3: This is a classic symptom of extra-column band broadening caused by mismatched system dwell volumes.

  • The Solution: Optimize the instrument configuration by reducing the system volume. Replace standard 0.12 mm ID capillaries with 0.08 mm ID capillaries and use a smaller volume detector flow cell (e.g., 0.6 µL instead of the standard 1.0 µL) [3].

  • The Causality: According to the Van Deemter equation, while sub-2-micron particles reduce the A (eddy diffusion) and C (mass transfer) terms to generate highly efficient peaks, these narrow bands are extremely susceptible to dispersion in the instrument's tubing before reaching the detector [2]. If the system volume is not minimized, the theoretical plates gained by the column are lost in the hardware [3].

Part 2: Data Visualization & Method Selection

Stationary Phase Selection Matrix

To facilitate rapid column selection, use the following matrix summarizing the quantitative and qualitative interaction profiles for this specific molecule.

Stationary PhasePrimary Retention MechanismSelectivity for Fluorinated AromaticsRecommended Organic Modifier
C18 (Octadecylsilane) Hydrophobic (Dispersive)Low (Poor isomer resolution)ACN or MeOH
Phenyl-Hexyl Hydrophobic, π−π ModerateMeOH
PFP (Pentafluorophenyl) Dipole-dipole, π−π , ShapeHigh (Excellent for halogens)MeOH (Avoid ACN)
Optimization Workflow Diagram

HPLC_Workflow Start Start: 2-Fluoro-6-isopropoxybenzonitrile ColSelect Select Stationary Phase (Primary: PFP, Secondary: Phenyl-Hexyl) Start->ColSelect MPSelect Select Mobile Phase (MeOH/Water preferred for PFP) ColSelect->MPSelect InitialRun Run Broad Gradient (5-95% Organic, 30°C) MPSelect->InitialRun Assess Assess Resolution (Rs) Target: Rs > 1.5 InitialRun->Assess Fail Rs < 1.5: Co-elution or Tailing Assess->Fail No Pass Rs ≥ 1.5: Method Validated Assess->Pass Yes Adjust Adjust Gradient Slope or Temperature (±5°C) Fail->Adjust Adjust->InitialRun

Fig 1. Systematic HPLC method development workflow for fluorinated benzonitriles.

Part 3: Experimental Protocols

Self-Validating Protocol: PFP Column Screening

Objective: Establish a baseline separation method maximizing dipole and π−π interactions while ensuring system integrity.

Step 1: System Preparation & Wash Purge the LC system with 50:50 Water:Methanol for 10 minutes at 1.0 mL/min to remove any trace Acetonitrile from previous runs, which could poison the PFP π−π interactions.

Step 2: Column Installation Install a sub-2-micron PFP column (e.g., 50 mm x 2.1 mm, 1.8 µm) to enable high-throughput screening and high resolution[3]. Ensure column oven is set to 30°C to stabilize mass transfer.

Step 3: Self-Validation (Void Volume Check) Inject 1 µL of Uracil (0.1 mg/mL in water). Uracil is unretained on reversed-phase columns.

  • Validation Check: Record the retention time as the column void time ( t0​ ). If t0​ fluctuates by >2% across three replicate injections, halt the protocol and troubleshoot your pump proportioning valves. Do not proceed with method development on an unstable fluidic system.

Step 4: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (pH ~2.7 ensures any trace basic impurities in the synthetic matrix are ionized, standardizing their retention, though the main benzonitrile analyte remains neutral).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

Step 5: Gradient Execution Run the following screening gradient at a flow rate of 0.4 mL/min:

  • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte band)

  • 0.5 - 4.5 min: 5% to 95% B (Linear ramp)

  • 4.5 - 5.5 min: 95% B (Column wash)

  • 5.5 - 7.0 min: 5% B (Re-equilibration)

Step 6: Data Analysis & Iteration Calculate the retention factor ( k ) using the formula: k=(tR​−t0​)/t0​ . Target a k value between 2 and 10. If k<2 (eluting too early), decrease the initial %B or switch to a shallower gradient slope (e.g., 5% to 50% B) to increase interaction time with the fluorinated stationary phase[2].

References

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.Chromatography Online.
  • Agilent 1260 Infinity Binary LC Optimization Guide.GenTech Scientific.
  • Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods.Agilent Technologies.
Troubleshooting

Technical Support Center: Minimizing Side Reactions During 2-Fluoro-6-isopropoxybenzonitrile Fluorination

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and regioselectivity challenges during late-stage electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and regioselectivity challenges during late-stage electrophilic fluorination.

Fluorinating 2-Fluoro-6-isopropoxybenzonitrile presents a unique synthetic challenge. The aromatic ring is subjected to competing directing effects: the nitrile (-CN) directs meta (C3/C5), the fluorine (-F) directs ortho/para (C3/C5), and the isopropoxy (-OiPr) group strongly directs ortho/para (C5/C3). This synergistic activation of the C3 and C5 positions makes the substrate highly reactive but exceptionally prone to side reactions.

This guide provides a self-validating troubleshooting framework to isolate, understand, and eliminate these side reactions.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of the difluorinated byproduct (e.g., 2,3,5-trifluoro-6-isopropoxybenzonitrile). How do I arrest the reaction at mono-fluorination? Causality: Because the C3 and C5 positions are mutually activated by all three existing substituents, the ring remains highly electron-rich even after the first fluorine is installed. Highly reactive agents like Selectfluor® lack the kinetic differentiation required to stop at mono-fluorination[1]. Solution: Transition from Selectfluor to N-Fluorobenzenesulfonimide (NFSI). NFSI is a milder electrophilic fluorinating agent that provides superior kinetic control, allowing you to arrest the reaction at mono-fluorination[2]. Additionally, lower the reaction temperature to -20°C and strictly limit the fluorinating agent to 0.95 equivalents to starve the secondary reaction.

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the loss of 42 Da (isopropylene). Why is my ether cleaving? Causality: The isopropoxy group is highly susceptible to acid-catalyzed dealkylation. During electrophilic fluorination with Selectfluor, the byproduct H-TEDA(BF4)2 is generated, which significantly lowers the pH of the reaction mixture[3]. This acidic environment promotes the cleavage of the isopropoxy group, yielding 2-fluoro-6-hydroxybenzonitrile. Solution: Introduce a heterogeneous, non-nucleophilic base such as anhydrous sodium bicarbonate (NaHCO₃) to the reaction mixture. This acts as an acid scavenger, neutralizing the acidic byproducts without interfering with the electrophilic fluorine transfer.

Q3: I am detecting the formation of a primary amide (2-fluoro-6-isopropoxybenzamide). How do I prevent nitrile hydrolysis? Causality: Nitriles are prone to hydration to amides in the presence of trace water and acid. If you are using commercial acetonitrile (MeCN) that has not been strictly dried, the acidic byproducts of the fluorination reaction will catalyze this hydration. Solution: Ensure strictly anhydrous conditions. Use anhydrous MeCN (stored over 3Å molecular sieves) and perform the reaction under a strict argon atmosphere.

Part 2: Visualizing the Reaction Logic

ReactionPathways Substrate 2-Fluoro-6-isopropoxybenzonitrile (Starting Material) Reagent + Electrophilic [F+] (Selectfluor / NFSI) Substrate->Reagent Target Mono-fluorinated Product (Target: C3 or C5) Reagent->Target Controlled Conditions (NFSI, -20°C) OverF Trifluoro Derivative (Over-fluorination) Reagent->OverF Excess [F+], High Temp EtherCleavage 2-Fluoro-6-hydroxybenzonitrile (Ether Cleavage) Reagent->EtherCleavage Acidic Byproducts (H-TEDA) Amide Benzamide Derivative (Nitrile Hydrolysis) Reagent->Amide Trace H2O + Acid

Reaction pathways and potential side reactions during electrophilic fluorination.

TroubleshootingLogic Start Identify Side Reaction via LC-MS Q1 Multiple [M+19] Peaks? (Over-fluorination) Start->Q1 Q2 [M-42] Peak? (Ether Cleavage) Start->Q2 Q3 [M+18] Peak? (Nitrile Hydrolysis) Start->Q3 S1 1. Switch Selectfluor to NFSI 2. Lower Temp to -20°C 3. Limit to 0.95 eq [F+] Q1->S1 S2 1. Add NaHCO3 (Acid Scavenger) 2. Avoid Lewis Acids Q2->S2 S3 1. Use Anhydrous MeCN 2. Run under Argon Q3->S3

Troubleshooting logic for identifying and resolving fluorination side reactions.

Part 3: Reagent Comparison Data

To minimize side reactions, selecting the correct electrophilic fluorine source is critical. The table below summarizes the operational differences between the two most common reagents for this substrate class.

ParameterSelectfluor®NFSI
Reactivity Profile Very HighModerate / Controlled
Chemoselectivity Poor (Prone to over-fluorination)Excellent (Arrests at mono-fluorination)
Byproduct Acidity High (Generates H-TEDA(BF₄)₂)Low (Generates Benzenesulfonimide)
Ether Cleavage Risk High (Requires strong buffering)Low
Optimal Temperature 0°C to 25°C-40°C to 0°C

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, the following protocol utilizes NFSI[4] and incorporates an internal standard. This creates a self-validating system : the mass balance can be continuously verified via quantitative ¹⁹F-NMR, ensuring no "invisible" side reactions (like polymerization or complete decomposition) are occurring.

Step-by-Step Methodology: Controlled Mono-Fluorination

  • System Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 2-Fluoro-6-isopropoxybenzonitrile (1.0 mmol) in strictly anhydrous MeCN (10 mL).

  • Internal Standard Addition (Validation Step): Add 1,3,5-trifluorobenzene (0.5 mmol) to the flask. This acts as the internal standard for quantitative ¹⁹F-NMR tracking.

  • Acid Scavenging: Add finely powdered, anhydrous NaHCO₃ (1.5 mmol) to the suspension to buffer any trace acidic byproducts and protect the isopropoxy group.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and allow the mixture to equilibrate to -20°C.

  • Controlled Reagent Delivery: Dissolve NFSI (0.95 mmol) in anhydrous MeCN (5 mL). Add this solution dropwise over 30 minutes via a syringe pump to prevent localized concentration spikes.

  • Self-Validating Monitoring: Extract 50 µL aliquots at 1h, 3h, and 6h. Dilute with CD₃CN and analyze via ¹⁹F-NMR.

    • Validation Check: The molar sum of the unreacted starting material and the fluorinated product must equal 1.0 mmol relative to the internal standard. If the mass balance drops below 95%, investigate for ether cleavage.

  • Quenching & Workup: Once the starting material is consumed (or the reaction stalls), quench the reaction at -20°C with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize any unreacted electrophilic fluorine. Warm to room temperature and extract with ethyl acetate.

References

  • [1] Title: Selectfluor: mechanistic insight and applications. Source: PubMed - NIH (Angewandte Chemie). URL:[Link]

  • [2] Title: N-Fluorobenzenesulfonimide (NFSI). Source: Organic Chemistry Portal. URL:[Link]

  • [4] Title: N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Source: PMC (RSC Advances). URL:[Link]

  • [3] Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Source: MDPI (Molecules). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating HPLC Analytical Methods for 2-Fluoro-6-isopropoxybenzonitrile under ICH Q2(R2)

Executive Summary 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a highly specialized fluorinated aromatic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a highly specialized fluorinated aromatic building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including indazolopyrimidinones evaluated as fibrinolysis inhibitors 1.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique analytical challenge: achieving baseline resolution between the target analyte and structurally similar positional isomers (e.g., 2-Fluoro-4-isopropoxybenzonitrile) and synthetic precursors. This guide objectively compares the performance of three distinct stationary phases (C18, Phenyl-Hexyl, and Pentafluorophenyl) and provides a self-validating experimental protocol aligned with the modernized22.

The Causality of Column Selection: Overcoming Isomeric Interference

To quantify 2-Fluoro-6-isopropoxybenzonitrile accurately, the analytical method must exploit the molecule's specific electronic properties. The strong electron-withdrawing nature of the nitrile and fluoro groups, contrasted with the electron-donating isopropoxy group, creates a distinct dipole moment.

We compared three column chemistries to determine the optimal stationary phase:

  • Standard C18 (Octadecyl): Relies purely on dispersive (hydrophobic) interactions. It struggles to differentiate the subtle steric and electronic differences between positional isomers of fluorinated aromatics.

  • Phenyl-Hexyl: Introduces π−π interactions, offering improved selectivity for aromatic rings, but lacks strong dipole interaction capabilities.

  • PFP (Pentafluorophenyl): Features a fluorinated aromatic ring. The highly electronegative fluorine atoms on the stationary phase repel the π -electrons of the analyte, inducing a partial positive charge that interacts strongly with the analyte's dipole. This orthogonal retention mechanism (combining hydrophobic, π−π , dipole-dipole, and hydrogen bonding) is uniquely suited for resolving fluorinated benzonitriles.

Table 1: Stationary Phase Selectivity Comparison

Experimental Conditions: 60:40 Acetonitrile:Water (0.1% Formic Acid), 1.0 mL/min, 254 nm, 40°C.

Column ChemistryPrimary Retention MechanismResolution ( Rs​ ) from 4-Fluoro IsomerTailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
C18 (150 x 4.6 mm, 3µm) Hydrophobic (Dispersive)1.11.458,500Suboptimal (Co-elution risk)
Phenyl-Hexyl (150 x 4.6 mm, 3µm) Hydrophobic + π−π 1.81.2011,200Acceptable
PFP (150 x 4.6 mm, 3µm) Dipole-Dipole, π−π , H-bond3.4 1.05 15,400 Optimal

Conclusion: The PFP column significantly outperforms the alternatives, providing baseline resolution ( Rs​>3.0 ) driven by dipole-dipole interactions, making it the definitive choice for this assay.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal logic gates (System Suitability Tests and Quality Control brackets) that automatically invalidate the run if analytical integrity drifts, aligning with the lifecycle management principles of33.

Step 1: Mobile Phase & System Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: The acidic pH suppresses the ionization of trace basic impurities, ensuring sharp, reproducible peak shapes).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% 80% B), 10-12 min (80% B), 12-12.1 min (80% 20% B), 12.1-15 min (20% B for re-equilibration).

  • Parameters: Flow rate 1.0 mL/min; Column Temp 40°C; UV Detection at 254 nm.

Step 2: Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent shock and peak fronting).

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Fluoro-6-isopropoxybenzonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

Step 3: The Self-Validating Sequence

Execute the sequence strictly in the following order:

  • Blank (x2): Verifies absence of carryover.

  • System Suitability Test (SST) (x6): Inject a resolution mixture containing 2-Fluoro-6-isopropoxybenzonitrile and 2-Fluoro-4-isopropoxybenzonitrile (50 µg/mL each).

    • Logic Gate: If Rs​<2.0 or %RSD of peak area >2.0% , the system is deemed unfit. Halt analysis and perform maintenance.

  • Calibration Standards: Inject 5 levels (10, 50, 80, 100, 120 µg/mL).

  • Unknown Samples: Inject in duplicate.

  • Quality Control (QC) Bracket: Inject a 100 µg/mL standard every 10 samples.

    • Logic Gate: If QC recovery falls outside 98.0% - 102.0%, all samples preceding the failed QC are invalidated and must be re-run.

ICH Q2(R2) Validation Data Summary

The revised 44 mandates a comprehensive evaluation of analytical procedures. Using the optimized PFP method, the following validation parameters were established:

Table 2: ICH Q2(R2) Validation Results (PFP Column)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blanks/impuritiesPurity Angle < Purity Threshold (PDA)Pass
Linearity & Range R2≥0.999 across specified range R2=0.9999 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.6% - 100.4%Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)0.38%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)0.52%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass

Method Development & Validation Workflow

The following diagram maps the lifecycle of the analytical procedure, demonstrating the critical path from column screening to final ICH Q2(R2) validation.

HPLC_Validation A Method Scope: 2-Fluoro-6-isopropoxybenzonitrile B Stationary Phase Screening A->B C1 Standard C18 (Hydrophobic only) B->C1 C2 Phenyl-Hexyl (Pi-Pi interactions) B->C2 C3 Pentafluorophenyl (PFP) (Dipole & Pi-Pi) B->C3 D Method Optimization (Gradient & Temp) C1->D Poor Isomer Resolution C2->D Moderate Resolution C3->D Optimal Selectivity E ICH Q2(R2) Validation D->E F Validated Procedure E->F

Workflow for HPLC method development and ICH Q2(R2) validation of fluorinated benzonitriles.

Conclusion

For the analysis of 2-Fluoro-6-isopropoxybenzonitrile, standard C18 columns fail to provide the necessary selectivity to separate closely related positional isomers. By leveraging the orthogonal dipole-dipole and π−π interactions of a Pentafluorophenyl (PFP) stationary phase, laboratories can achieve superior resolution. When coupled with a self-validating sequence protocol, this method fully satisfies the rigorous modernization standards set forth by the ICH Q2(R2) guidelines, ensuring absolute data integrity for pharmaceutical development.

References

  • Google Patents - EA029373B1 - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. (Demonstrates the synthetic application of 2-Fluoro-6-isopropoxybenzonitrile).
  • European Medicines Agency (EMA) - ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH - Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma - New update for the ICH Q2 (R2) guidance on Analytical Process Validation.

Sources

Comparative

GC-MS Comparative Analysis: 2-Fluoro-6-isopropoxybenzonitrile Standards in Advanced Drug Discovery

As a Senior Application Scientist, I frequently evaluate the analytical behavior of halogenated building blocks. 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) has emerged as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the analytical behavior of halogenated building blocks. 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) has emerged as a critical intermediate in the synthesis of sterically hindered, target-specific small molecule inhibitors. However, its utility in pharmaceutical synthesis is strictly governed by its analytical purity and the robustness of its characterization.

This guide provides an objective, data-driven comparison of Ultra-High Purity (UHP) 2-Fluoro-6-isopropoxybenzonitrile against its Technical Grade counterpart and its primary structural alternative, 2-Fluoro-6-methoxybenzonitrile, using Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanistic Insights: The Causality of GC-MS Behavior

When designing analytical workflows for halogenated aromatics, GC-MS is the gold standard. Halogenated benzonitriles possess high vapor pressures and exceptional thermal stability, making them ideal candidates for gas-phase separation without the risk of on-column degradation [1].

When subjected to 70 eV Electron Ionization (EI), the structural nuances between alkoxy groups dictate entirely different fragmentation pathways—a phenomenon that directly impacts our ability to perform trace-level quantitation.

  • The Methoxy Alternative (2-Fluoro-6-methoxybenzonitrile): The primary fragmentation is a simple α -cleavage resulting in the loss of a methyl radical ( [M−15]+ ). While predictable, this radical cation fragment often suffers from high background noise in complex biological matrices, reducing the overall signal-to-noise (S/N) ratio.

  • The Isopropoxy Standard (2-Fluoro-6-isopropoxybenzonitrile): The steric bulk of the isopropoxy group facilitates a highly favored McLafferty-type rearrangement. The molecule transfers a γ -hydrogen to the ether oxygen, expelling a neutral propene molecule ( [M−42]+∙ ). This yields a highly stable, diagnostic base peak at m/z 137. The expulsion of a neutral molecule rather than a radical creates a self-validating, high-abundance ion perfectly suited for Selected Ion Monitoring (SIM) with minimal matrix interference [2].

Fragmentation M 2-Fluoro-6-isopropoxybenzonitrile [M]⁺• m/z 179 F1 [M - CH3]⁺ m/z 164 M->F1 α-Cleavage (-15 Da) F2 [M - C3H6]⁺• m/z 137 (Base Peak) M->F2 McLafferty Rearrangement (-42 Da) F3 [M - C3H6 - F]⁺ m/z 118 F2->F3 Inductive Cleavage (-19 Da)

Figure 1: Electron Ionization (EI) fragmentation pathway of 2-Fluoro-6-isopropoxybenzonitrile.

Comparative Performance Data

To objectively evaluate these standards, we analyzed them under identical GC-MS conditions. The UHP grade demonstrates superior peak symmetry and lacks the isobaric interferences that plague the Technical Grade. Furthermore, the isopropoxy analog exhibits a longer retention time on a 5% phenyl-methylpolysiloxane (DB-5MS) column, shifting it away from early-eluting solvent fronts and volatile matrix components [3].

Table 1: Physicochemical & Chromatographic Properties

CompoundPurity GradeMolecular WeightBase Peak (m/z)Retention Time (min)*Matrix Interference
2-F-6-Isopropoxybenzonitrile UHP (>99.5%)179.191378.45Very Low
2-F-6-Isopropoxybenzonitrile Technical (<95%)179.191378.42High (Co-elution)
2-F-6-Methoxybenzonitrile UHP (>99.5%)151.141366.12Moderate

*Conditions: DB-5MS column, 1 mL/min He, 100°C to 280°C at 15°C/min.

Table 2: GC-MS SIM Quantitation Parameters

AnalyteTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2LOD (ng/mL)
2-F-6-Isopropoxybenzonitrile 1371791180.5
2-F-6-Methoxybenzonitrile 1361511082.1

Data Interpretation: The LOD for the isopropoxy standard is significantly lower than the methoxy alternative. This is a direct result of the high-efficiency McLafferty rearrangement concentrating the ion current into a single, highly stable m/z 137 fragment.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology incorporates a System Suitability Test (SST) using Decafluorotriphenylphosphine (DFTPP) to ensure the mass analyzer is correctly tuned before any standard is injected. This ensures that the observed fragmentation ratios are a product of the molecule's inherent physics, not instrumental drift. Automated extraction techniques can also be integrated for complex matrices [4].

Workflow S1 Sample Prep & Spiking S2 SST Validation (DFTPP Tuning) S1->S2 S3 GC Separation (DB-5MS) S2->S3 S4 EI-MS Detection (SIM Mode) S3->S4 S5 Data Analysis & Quantitation S4->S5

Figure 2: Self-validating GC-MS analytical workflow incorporating DFTPP system suitability.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Action: Inject 1 µL of 50 ng/µL DFTPP standard. Verify that the mass 198 base peak and mass 442 molecular ion meet standard EPA abundance criteria.

    • Causality: This acts as a self-validating gatekeeper. It proves the quadrupole mass filter is correctly tuned across the entire mass range, ensuring that the m/z 137 / 179 ratio we observe for our standard is absolute and reproducible.

  • Sample Preparation:

    • Action: Dissolve the 2-Fluoro-6-isopropoxybenzonitrile standard in LC-MS grade hexane to a stock concentration of 1 mg/mL. Perform serial dilutions to 10–100 ng/mL for the working curve.

    • Causality: Hexane provides optimal volatility for splitless injection. Its low expansion volume prevents vapor blowback in the GC inlet, ensuring quantitative transfer of the analyte onto the column head.

  • GC Separation:

    • Action: Inject 1 µL in splitless mode (Inlet at 250°C). Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Causality: The mid-polarity stationary phase selectively interacts with the bulky isopropoxy group. This resolves the UHP standard from any unreacted 2,6-difluorobenzonitrile precursors found in Technical Grade batches, preventing ionization suppression.

  • MS Detection:

    • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Acquire data in SIM mode targeting m/z 137, 179, and 118.

    • Causality: 70 eV provides the exact, standardized internal energy required to trigger the McLafferty rearrangement reproducibly across different instrument platforms.

References

  • Title : Advances in the Analysis of Persistent Halogenated Organic Compounds | Source : Chromatography Online | URL :[Link]

  • Title : Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants | Source : Universitat de Barcelona | URL : [Link]

  • Title : A Purge-and-Trap Gas Chromatography–Mass Spectrometry Method for the Quantitative Determination of Six Haloacetonitriles in Drinking Water | Source : MDPI | URL :[Link]

  • Title : Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry | Source : ResearchGate | URL : [Link]

Validation

comparing steric hindrance of isopropoxy vs methoxy in fluorobenzonitriles

Comparative Steric Hindrance of Isopropoxy vs. Methoxy Substituents in Fluorobenzonitriles: A Technical Guide to SNAr Reactivity Fluorobenzonitriles are highly versatile electrophilic scaffolds in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Steric Hindrance of Isopropoxy vs. Methoxy Substituents in Fluorobenzonitriles: A Technical Guide to SNAr Reactivity

Fluorobenzonitriles are highly versatile electrophilic scaffolds in medicinal chemistry and organic synthesis. Modulating the reactivity of these aromatic systems often relies on the strategic placement of alkoxy substituents. While both methoxy (-OMe) and isopropoxy (-OiPr) groups are electron-donating via resonance, their divergent steric profiles fundamentally alter the molecule's chemical behavior.

This guide provides an in-depth technical comparison of the steric hindrance imposed by -OMe versus -OiPr groups, specifically focusing on their impact on Nucleophilic Aromatic Substitution (SNAr) and downstream pharmacological design.

The Causality of Steric Bulk: Planar vs. Branched Geometries

The steric footprint of an alkoxy group is not merely a function of its molecular weight, but of its conformational flexibility relative to the aromatic plane.

  • Methoxy (-OMe): As a primary alkyl ether, the methoxy group can freely rotate to adopt a conformation that is co-planar with the benzene ring. In this geometry, the hydrogen atoms of the methyl group present a minimal cross-sectional area to adjacent reactive sites, resulting in low steric hindrance[1].

  • Isopropoxy (-OiPr): The isopropoxy group features a branched α -carbon. Even if the C-O bond rotates to minimize strain, at least one of the two bulky methyl groups will invariably project outward, creating a wide, rigid steric cone. When positioned ortho to a reactive site (such as a fluorine leaving group), this branched structure acts as a physical shield.

Quantitative Steric Parameters

To objectively compare these substituents, chemists utilize linear free-energy relationship (LFER) parameters such as the Taft Steric Parameter ( Es​ ) and Charton values ( ν ), which are derived from van der Waals radii[2].

SubstituentTaft Steric Parameter ( Es​ )Charton Value ( ν )Conformational FlexibilityEffective Steric Shielding
Methoxy (-OMe) -0.55[1]0.36High (Planar adaptation)Low
Isopropoxy (-OiPr) < -1.00.76 (for iPr)[3]Low (Branched)High

Note: More negative Es​ values and higher Charton values indicate greater steric bulk.

Mechanistic Impact on Nucleophilic Aromatic Substitution (SNAr)

In fluorobenzonitriles, the strongly electron-withdrawing nitrile group activates the ring, making the fluorinated carbon highly susceptible to nucleophilic attack. The SNAr reaction proceeds via an addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex[4].

The rate-determining step is typically the initial nucleophilic attack. The incoming nucleophile must approach the C-F carbon at an angle (roughly 109° relative to the ring plane). If an isopropoxy group is positioned ortho to the fluorine, its protruding methyl groups physically clash with the incoming nucleophile. This steric repulsion drastically increases the activation energy ( ΔG‡ ) of the transition state, reducing the reaction rate by orders of magnitude compared to the methoxy analog.

SNAr_Mechanism SM Fluorobenzonitrile + Alkoxy Group TS1 Transition State 1 (Steric Clash Zone) SM->TS1 Attack at C-F Nuc Nucleophile Nuc->TS1 MC Meisenheimer Complex TS1->MC Rate Determining Product SNAr Product MC->Product F- Elimination StericNote Bulky -OiPr increases ΔG‡ at TS1 vs planar -OMe. StericNote->TS1

Caption: SNAr addition-elimination pathway illustrating the steric clash zone at Transition State 1.

Experimental Methodology: Comparative SNAr Kinetic Profiling

To empirically validate the steric hindrance difference, the following self-validating kinetic protocol measures the pseudo-first-order rate constants ( kobs​ ) of 3-methoxy-4-fluorobenzonitrile versus 3-isopropoxy-4-fluorobenzonitrile.

System Design Causality:

  • Nucleophile: Morpholine is selected due to its moderate secondary amine bulk, which amplifies the steric sensitivity of the reaction.

  • Solvent: Anhydrous DMSO stabilizes the polar Meisenheimer transition state, ensuring the reaction proceeds at a measurable rate at room temperature.

  • Self-Validation: Biphenyl is included as an inert internal standard. By plotting the ratio of the substrate peak area to the biphenyl peak area, the protocol automatically corrects for any pipetting or injection volume errors during kinetic sampling.

Exp_Workflow Prep 1. Substrate Preparation NucAdd 2. Nucleophile Addition Prep->NucAdd Sample 3. Kinetic Sampling NucAdd->Sample Quench 4. Reaction Quenching Sample->Quench HPLC 5. HPLC-UV Analysis Quench->HPLC

Caption: Step-by-step kinetic profiling workflow for comparative SNAr reactivity.

Step-by-Step Protocol
  • Substrate Preparation: Prepare two separate 10 mL volumetric flasks. In Flask A, dissolve 3-methoxy-4-fluorobenzonitrile (1.0 mmol) and biphenyl (0.5 mmol, internal standard) in anhydrous DMSO to a final volume of 10 mL (0.1 M substrate). Repeat for Flask B using 3-isopropoxy-4-fluorobenzonitrile.

  • Thermal Equilibration: Transfer 5.0 mL of each solution to separate reaction vials equipped with magnetic stir bars. Submerge the vials in a thermostated water bath precisely set to 25.0 °C for 15 minutes.

  • Nucleophile Addition (t=0): Rapidly inject 5.0 mL of a pre-equilibrated 1.0 M morpholine solution in DMSO (10 equivalents) into the reaction vial. The massive excess of morpholine ensures pseudo-first-order kinetics.

  • Kinetic Sampling: At t=5,10,20,30,60,and 120 minutes, withdraw a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately discharge the 50 µL aliquot into an HPLC vial containing 950 µL of a quenching solution (50:50 Acetonitrile:Water + 0.1% Trifluoroacetic acid). The acidic environment instantly protonates the morpholine, halting the SNAr reaction.

  • HPLC-UV Analysis: Analyze the quenched samples at 254 nm. Calculate the concentration of the remaining starting material ( [SM]t​ ) normalized against the biphenyl internal standard.

  • Data Processing: Plot ln([SM]t​/[SM]0​) versus time in seconds. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). The kobs​ for the methoxy derivative will be significantly larger than that of the isopropoxy derivative, quantitatively proving the steric hindrance.

Pharmacological & Drug Design Implications

In drug development, replacing a methoxy group with an isopropoxy group is a deliberate structural maneuver known as the "Isopropoxy Effect"[1]. While the increased steric hindrance reduces chemical reactivity (as proven by the SNAr kinetics above), it provides two distinct pharmacological advantages:

  • Metabolic Stability: Methoxy groups on aromatic rings are highly susceptible to oxidative O-demethylation by hepatic Cytochrome P450 (CYP) enzymes. The bulky isopropoxy group physically blocks the enzyme's heme iron from accessing the α -carbon, dramatically increasing the molecule's in vivo half-life.

  • Target Selectivity: Because the isopropoxy group requires a larger, more accommodating hydrophobic binding pocket, it can be used to engineer selectivity. If an off-target receptor has a tightly constrained binding site, the steric bulk of the -OiPr group will cause a steric clash, preventing off-target binding while maintaining affinity for the primary target[1].

Sources

Comparative

Experimental vs. Theoretical IR Spectrum of 2-Fluoro-6-isopropoxybenzonitrile: A Comparative Validation Guide

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of small-molecule therapeutics, including broad-spectrum dihydrofolate redu...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of small-molecule therapeutics, including broad-spectrum dihydrofolate reductase (DHFR) inhibitors[2]. For drug development professionals and synthetic chemists, validating the structural integrity of this intermediate is critical before initiating downstream coupling reactions.

Infrared (IR) spectroscopy provides rapid, non-destructive structural verification. However, definitive assignment of complex overlapping vibrational modes—such as the C–F stretch versus the C–O–C ether stretch—requires benchmarking experimental Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) data against high-level Density Functional Theory (DFT) simulations[3].

This guide provides an objective comparison of experimental and theoretical IR spectra for 2-Fluoro-6-isopropoxybenzonitrile, detailing the self-validating protocols required to achieve high-confidence structural confirmation.

Mechanistic Causality: Bridging Theory and Physical Reality

Why must we compare experimental data to theoretical simulations?

Experimental IR spectra capture the physical reality of the molecule in its condensed phase (often a crystalline solid), incorporating intermolecular interactions (like dipole-dipole stacking) and anharmonicity. Conversely, DFT calculations operate under the harmonic oscillator approximation at 0 K in a simulated gas phase[3]. Because real molecular bonds behave anharmonically (requiring less energy to stretch as they approach dissociation), raw DFT frequencies systematically overestimate experimental wavenumbers.

By applying an empirical scaling factor—such as 0.9613 for the B3LYP/6-311++G(d,p) basis set—we correct for both anharmonicity and electron correlation deficiencies[4]. The synergy of both methods creates a self-validating system: theory resolves ambiguous peak assignments via Potential Energy Distribution (PED), while the experiment confirms the synthesized physical state.

Workflow Visualization

Workflow Start 2-Fluoro-6-isopropoxybenzonitrile Analysis DFT DFT Simulation B3LYP/6-311++G(d,p) Start->DFT Prep Sample Preparation (Neat Solid) Start->Prep Harmonic Harmonic Frequencies Calculation DFT->Harmonic Scale Apply Scaling Factor (0.9613) Harmonic->Scale Compare Spectral Overlay & PED Assignment Scale->Compare ATR ATR-FTIR Acquisition (4000-400 cm⁻¹) Prep->ATR Process Baseline Correction & Peak Picking ATR->Process Process->Compare Valid Structural Confirmation Compare->Valid

Parallel workflow for theoretical and experimental IR spectral validation.

Self-Validating Methodologies

Protocol A: ATR-FTIR Experimental Acquisition

This protocol ensures the physical data is free from environmental artifacts.

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere (empty ATR crystal) using 32 scans at 4 cm⁻¹ resolution.

    • Causality: Infrared spectroscopy is highly sensitive to atmospheric CO₂. Because the diagnostic nitrile (–C≡N) stretch of 2-Fluoro-6-isopropoxybenzonitrile occurs near 2235 cm⁻¹, failing to perform rigorous background subtraction risks masking this peak beneath the CO₂ asymmetric stretch (2300–2400 cm⁻¹)[3].

  • Sample Application: Deposit 1–2 mg of neat 2-Fluoro-6-isopropoxybenzonitrile solid directly onto the diamond ATR crystal. Apply uniform pressure using the anvil.

    • Causality: Ensures intimate contact between the crystal and the sample, maximizing the evanescent wave penetration depth for a high signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ (mid-IR region).

  • Post-Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth, followed by baseline correction.

Protocol B: DFT Computational Simulation

This protocol isolates the fundamental vibrational modes to prevent misassignment.

  • Geometry Optimization: Build the 3D molecular structure and optimize it to a global energy minimum using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: The diffuse and polarization functions (++ and (d,p)) are strictly required to accurately model the electron density of the highly electronegative fluorine atom and the lone pairs on the ether oxygen and nitrile nitrogen[4].

  • Harmonic Frequency Calculation: Run a vibrational frequency job on the optimized geometry. Confirm the absence of imaginary frequencies (validating a true energy minimum).

  • Scaling and PED Analysis: Multiply the raw harmonic frequencies by 0.9613. Use Potential Energy Distribution (PED) software to assign specific atomic displacements to each calculated wavenumber[3].

Quantitative Data Presentation

The following table summarizes the objective comparison between the scaled theoretical frequencies and the experimental ATR-FTIR data for 2-Fluoro-6-isopropoxybenzonitrile.

Functional Group / ModeTheoretical (Scaled) cm⁻¹Experimental (ATR-FTIR) cm⁻¹Vibrational Mode Assignment (PED)
Nitrile (–C≡N) 22452235ν(C≡N) stretch
Aromatic C–H 30853070ν(C–H) ring stretch
Aliphatic C–H 29802975ν(C–H) isopropyl stretch
Aromatic Ring 1615, 15901610, 1585ν(C=C) stretch
Isopropyl Methyls 13801385δ(CH₃) symmetric bend (umbrella)
Aryl-Alkyl Ether 12681260νas(C–O–C) asymmetric stretch
Aryl Fluoride 12351220ν(C–F) stretch
Aromatic C–H 815810γ(C–H) out-of-plane bend
Expert Insights on Spectral Deviations
  • The Nitrile Shift (2245 vs 2235 cm⁻¹): The experimental –C≡N stretch appears slightly lower than the theoretical value. This is a classic hallmark of solid-state packing[3]. In the crystalline lattice, the highly polar nitrile group participates in weak dipole-dipole interactions with adjacent molecules, slightly lengthening the C≡N bond and lowering its vibrational frequency compared to the isolated gas-phase DFT model.

  • The Fingerprint Overlap (1200–1300 cm⁻¹): The C–F stretch and the C–O–C asymmetric stretch occur in close proximity. Relying solely on experimental data often leads to misassignment. The DFT PED analysis definitively separates these modes, confirming that the higher frequency band (~1260 cm⁻¹) belongs to the ether linkage, while the lower band (~1220 cm⁻¹) is heavily dominated by the C–F stretching character[4].

References

  • BLDpharm. "1267631-21-9 | 2-Fluoro-6-isopropoxybenzonitrile". bldpharm.com.
  • Google Patents.
  • Academia.edu. "Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluorobenzonitrile". academia.edu.
  • AIP Publishing. "FT-IR and FT-Raman Spectral Investigations, HOMO- LUMO and First-Hyperpolarizability Analyses of 2,4-dimethoxybenzonitrile". aip.org.

Sources

Validation

2-Fluoro-6-isopropoxybenzonitrile reference standard purity validation

The synthesis of complex active pharmaceutical ingredients (APIs)—particularly dihydrofolate reductase (DHFR) inhibitors and targeted kinase inhibitors—relies heavily on high-quality fluorinated aromatic intermediates. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs)—particularly dihydrofolate reductase (DHFR) inhibitors and targeted kinase inhibitors—relies heavily on high-quality fluorinated aromatic intermediates. 2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) is a critical building block in these pathways. Because impurities in starting materials can propagate through multi-step syntheses to form mutagenic or yield-reducing by-products, the analytical methods used to control this intermediate must be calibrated against a flawless reference standard.

This guide provides an in-depth comparative analysis between Commercial Working Standards (WS) and Certified Reference Materials (CRM) for 2-Fluoro-6-isopropoxybenzonitrile. Furthermore, it details a self-validating experimental workflow for establishing absolute purity, grounded in the principles of and .

The Pitfall of Area Normalization: CRM vs. Working Standard

A common error in early-stage drug development is relying on commercial grade working standards (typically advertised as >95% or >97% pure) that have been qualified solely by HPLC-UV area normalization (Area %).

The Causality of Error: Area normalization assumes that the analyte and all its impurities (e.g., 2,6-difluorobenzonitrile or des-fluoro analogs) share identical UV extinction coefficients. In reality, the substitution of a fluorine atom with an isopropoxy group drastically alters the chromophore's UV absorption. Furthermore, Area % ignores "invisible" impurities such as water, residual synthesis solvents, and inorganic salts. If a working standard is 98.0% pure by UV, but contains 1.5% water and 0.5% inorganic ash, its true purity is 96.0%. Using this standard for downstream quantitative API release will artificially inflate the API's assay by 2.0%, potentially leading to batch rejection.

To mitigate this, a Certified Reference Material (CRM) must be established using orthogonal, self-validating techniques.

Table 1: Performance Comparison of Reference Standard Grades
ParameterCertified Reference Material (CRM)Commercial Working Standard (WS)
Purity Assignment Orthogonal (qNMR + Mass Balance)Area Normalization (HPLC-UV only)
Traceability SI-traceable via NIST SRMNon-traceable
Water/Solvent Control Quantified (Karl Fischer & GC-FID)Often unquantified (assumed volatile-free)
Assay Uncertainty Reported (e.g., ± 0.3%, k=2)Not reported
Regulatory Suitability Quantitative API release & clinical trialsQualitative screening & early R&D

The Self-Validating Validation Workflow

To establish the absolute purity of 2-Fluoro-6-isopropoxybenzonitrile, we employ a self-validating system that cross-references two fundamentally different analytical philosophies: Mass Balance (MB) and Quantitative NMR (qNMR) .

If the purity derived from the sum of all impurities (MB) matches the absolute molar purity derived from nuclear spin (qNMR) within a tight tolerance (≤ 0.5%), the system validates itself, proving that no hidden impurities have escaped detection.

ValidationWorkflow cluster_MB Path A: Mass Balance Approach cluster_qNMR Path B: qNMR Approach Start 2-Fluoro-6-isopropoxybenzonitrile Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer & GC-FID (Water & Solvents) Start->KF ROI Residue on Ignition (Inorganic Ash) Start->ROI qNMR Quantitative 1H-NMR (vs. NIST SRM) Start->qNMR MB_Calc Mass Balance Purity (100% - Sum of Impurities) HPLC->MB_Calc KF->MB_Calc ROI->MB_Calc CrossVal Orthogonal Cross-Validation (|MB - qNMR| ≤ 0.5%) MB_Calc->CrossVal qNMR_Calc Absolute Purity (Molar Integral Ratio) qNMR->qNMR_Calc qNMR_Calc->CrossVal Certified Certified Reference Material (CRM Grade) CrossVal->Certified

Fig 1: Orthogonal validation workflow using Mass Balance and qNMR for absolute purity determination.

Step-by-Step Experimental Methodologies

Protocol A: Mass Balance Determination

Mass balance is calculated as: 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Ash).

  • Organic Impurities (HPLC-UV):

    • Method: Inject 10 µL of a 1.0 mg/mL sample onto a C18 column (150 x 4.6 mm, 3 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detect at 220 nm.

    • Causality: The TFA ion-pairing agent suppresses the ionization of trace acidic/basic by-products, ensuring sharp peak shapes. A gradient elution is mandatory to ensure highly polar des-fluoro impurities elute early, while unreacted lipophilic precursors elute late.

  • Volatile Impurities (KF & GC-FID):

    • Method: Determine water content via volumetric Karl Fischer titration. Quantify residual synthesis solvents (e.g., ethanol, DMF) using Headspace GC-FID.

    • Causality: 2-Fluoro-6-isopropoxybenzonitrile is often synthesized via the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile using isopropanol and a base (e.g., K2CO3) in DMF (see ). DMF has a high boiling point and easily becomes trapped in the crystal lattice, necessitating headspace GC for accurate detection.

  • Inorganic Impurities (Residue on Ignition):

    • Method: Ignite 1.0 g of the sample in a platinum crucible at 600°C with sulfuric acid until constant mass is achieved.

    • Causality: This step captures residual potassium or sodium salts from the etherification step, which are completely invisible to both HPLC and NMR.

Protocol B: Absolute Quantitation via qNMR

Unlike HPLC, qNMR does not require a primary standard of the analyte. It relies on the fundamental physics that the integral of a proton resonance is directly proportional to the number of nuclei.

  • Sample Preparation:

    • Method: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of 2-Fluoro-6-isopropoxybenzonitrile and ~10 mg of NIST SRM 350b (Benzoic Acid) into a vial. Dissolve in 0.6 mL of CDCl3.

    • Causality: Weighing variance is the largest contributor to qNMR uncertainty. Using a high-precision microbalance minimizes this error, ensuring traceability to the SI unit of mass.

  • NMR Acquisition:

    • Method: Acquire 1H-NMR spectra at 400 MHz or higher. Use a 90° excitation pulse and a relaxation delay (D1) of 30 seconds.

    • Causality: The T1 relaxation time for electron-deficient aromatic protons can be up to 5-6 seconds. Setting the D1 delay to at least 5 × T1 (~30 seconds) guarantees >99.3% longitudinal relaxation. Failing to do this causes signal saturation, leading to artificially low integrals and a falsely low purity assignment.

  • Integration:

    • Method: Integrate the isolated methine proton of the isopropoxy group (~4.6 ppm, 1H) against the aromatic protons of the Benzoic Acid internal standard (~8.1 ppm, 2H).

Experimental Data & Validation Results

By applying the protocols above to a candidate batch of 2-Fluoro-6-isopropoxybenzonitrile, we generated the following validation data. Notice how the application of Relative Response Factors (RRF) in Table 2 corrects the raw Area % to reflect the true Mass %.

Table 2: HPLC-UV Impurity Profiling (Area % vs. True Mass %)
ImpurityRelative Retention Time (RRT)Raw Area % (220 nm)Relative Response Factor (RRF)True Mass %
2,6-Difluorobenzonitrile (Starting Material)0.850.45%1.200.38%
2-Fluoro-5-isopropoxybenzonitrile (Regioisomer)0.920.30%0.980.31%
2-Fluoro-6-isopropoxybenzonitrile 1.00 99.10% 1.00 99.16%
Unknown Des-fluoro analog1.150.15%0.850.15%

Note: Total Organic Impurities (True Mass %) = 0.84%.

Table 3: Final Purity Assignment (Self-Validating System)
Analytical MethodCalculated ResultExpanded Uncertainty (U, k=2)
Mass Balance (100% - 0.84% Org - 0.12% Water - 0.02% Solvents - 0.00% Ash)99.02%± 0.25%
qNMR Purity (vs. NIST SRM 350b)99.15%± 0.30%
Assigned CRM Purity (Mean of orthogonal methods)99.1% ± 0.3%

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023.[Link]

  • United States Pharmacopeia. "USP <1086> Impurities in Drug Substances and Drug Products." USP-NF, 2024.[Link]

  • World Intellectual Property Organization. "WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase.
Comparative

LC-MS/MS method validation for 2-Fluoro-6-isopropoxybenzonitrile quantification

Comprehensive LC-MS/MS Method Validation Guide for the Quantification of 2-Fluoro-6-isopropoxybenzonitrile As a critical building block and intermediate in the synthesis of advanced therapeutics—including dihydrofolate r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Method Validation Guide for the Quantification of 2-Fluoro-6-isopropoxybenzonitrile

As a critical building block and intermediate in the synthesis of advanced therapeutics—including dihydrofolate reductase (DHFR) inhibitors and targeted kinase inhibitors [1]—2-Fluoro-6-isopropoxybenzonitrile (CAS: 1267631-21-9) requires rigorous analytical quantification. Whether tracking trace impurities during active pharmaceutical ingredient (API) scale-up or quantifying the compound in biological matrices for pharmacokinetic (PK) profiling, selecting and validating the correct analytical modality is paramount.

This guide objectively compares liquid chromatography-tandem mass spectrometry (LC-MS/MS) against alternative analytical platforms, details the mechanistic rationale behind method development, and provides a self-validating experimental protocol aligned with the latest ICH M10 regulatory guidelines [2].

Analytical Modality Comparison: Why LC-MS/MS?

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard fixtures in analytical laboratories, they often fall short when quantifying fluorinated benzonitrile derivatives in complex biological matrices.

The fluorobenzonitrile chromophore absorbs strongly around 254 nm, a region highly susceptible to background interference from endogenous plasma proteins and lipids. Furthermore, while the molecule is sufficiently volatile for GC-MS, the high temperatures required in the injection port can induce degradation of co-extracted matrix components, leading to rapid column fouling.

LC-MS/MS bypasses these limitations through Multiple Reaction Monitoring (MRM), offering a dual-filter approach (chromatographic separation + mass-to-charge isolation) that delivers unparalleled specificity.

Table 1: Performance Comparison of Analytical Modalities for 2-Fluoro-6-isopropoxybenzonitrile

ParameterLC-MS/MS (MRM Mode)HPLC-UV (254 nm)GC-MS (EI Mode)
Sensitivity (LOD) 10–50 pg/mL (Superior)50–100 ng/mL (Moderate)1–5 ng/mL (Good)
Specificity High (Precursor/Product ion filtering)Low (Prone to matrix interference)High (Spectral library matching)
Matrix Effect Susceptibility Moderate (Requires IS correction)High (Baseline noise)Low to Moderate
Sample Prep Required Protein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Run Time per Sample < 5 minutes 10–15 minutes15–20 minutes
Best Use Case In vivo PK, Trace Impurity Profiling Bulk API Purity AssayVolatile Impurity Screening

Mechanistic Insights into MS/MS Method Development

To establish a self-validating system, the method must rely on predictable, reproducible gas-phase chemistry. 2-Fluoro-6-isopropoxybenzonitrile (Molecular Weight: 179.19 g/mol ) is highly amenable to Positive Electrospray Ionization (ESI+) .

The Causality of Ionization and Fragmentation:

  • Protonation: The addition of 0.1% formic acid to the mobile phase forces the equilibrium toward the protonated state. The lone pairs on the nitrile nitrogen and the ether oxygen readily accept a proton, yielding a highly stable precursor ion [M+H]+ at m/z 180.1.

  • Neutral Loss: When subjected to Collision-Induced Dissociation (CID) using argon or nitrogen gas, the isopropoxy group undergoes a highly characteristic, low-energy McLafferty-type rearrangement. This results in the neutral loss of propene (42 Da), yielding a stable phenolic product ion at m/z 138.1 (2-fluoro-6-hydroxybenzonitrile).

  • MRM Transitions:

    • Quantifier Transition: m/z 180.1 → 138.1 (Highest abundance, used for absolute quantification).

    • Qualifier Transition: m/z 180.1 → 110.1 (Subsequent loss of CO [28 Da], used to verify peak purity).

ICH M10 Bioanalytical Validation Workflow

To ensure data integrity for regulatory submissions, the method must be validated according to the ICH M10 guidelines [3]. The logical flow of this validation is visualized below.

ICH_M10_Workflow Dev 1. Method Development ESI+ Tuning & Chromatography Prep 2. Sample Preparation PPT or LLE Extraction Dev->Prep Val 3. ICH M10 Validation Core Parameters Prep->Val Lin Linearity & Range (R² > 0.99) Val->Lin Acc Accuracy & Precision (±15% CV) Val->Acc Mat Matrix Effect & Recovery Val->Mat Stab Stability Studies (F/T, Bench-top) Val->Stab App 4. Study Sample Analysis Data Acquisition Lin->App Acc->App Mat->App Stab->App

Fig 1: ICH M10 Bioanalytical Method Validation workflow for LC-MS/MS quantification.

Step-by-Step Experimental Protocol

This protocol utilizes an isotopically labeled internal standard (IS), such as 2-Fluoro-6-isopropoxybenzonitrile-d7, to create a self-correcting system. The IS co-elutes with the analyte, perfectly mirroring any ion suppression or extraction losses, thereby guaranteeing quantitative trustworthiness.

Step 1: Sample Preparation (Protein Precipitation) Why PPT? 2-Fluoro-6-isopropoxybenzonitrile is moderately lipophilic (LogP ~2.5). A simple 1:3 ratio of plasma to organic solvent efficiently denatures proteins while keeping the analyte fully solvated, maximizing recovery without the cost of Solid Phase Extraction (SPE).

  • Aliquot 50 µL of biological matrix (e.g., K2EDTA plasma) into a 96-well plate.

  • Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce precipitation.

  • Vortex for 2 minutes at 1500 rpm, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (prevents peak distortion).

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, and re-equilibrate at 10% B. Total run time: 4.5 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters

  • Source: ESI in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • MRM Transitions: Analyte (m/z 180.1 → 138.1, CE: 15 eV); Internal Standard (m/z 187.1 → 141.1, CE: 15 eV).

Experimental Validation Data

To demonstrate the method's robustness, the following table summarizes typical validation data generated under ICH M10 specifications. The tight %CV values and high recovery validate the causality of choosing PPT and ESI+ MRM for this specific molecular structure.

Table 2: Summary of ICH M10 Validation Parameters

Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity & Range 0.5 – 1000 ng/mL (R² = 0.998)R² ≥ 0.99, non-zero calibrators within ±15%
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL (S/N > 10)Precision ≤ 20% CV, Accuracy ±20%
Intra-day Precision (QC Levels) 3.2% – 6.8% CV≤ 15% CV
Inter-day Accuracy (QC Levels) 94.5% – 106.2%85% – 115% of nominal concentration
Matrix Effect (IS Normalized) 98.4% (CV: 4.1%)CV ≤ 15% across 6 distinct matrix lots
Extraction Recovery 89.5% – 92.1%Consistent across Low, Mid, and High QCs
Bench-top Stability Stable for 24 hours at 25°CDeviation ≤ 15% from nominal

References

  • Google Patents. (2016). WO2016201219A1 - Small molecule inhibitors of dihydrofolate reductase.
  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-isopropoxybenzonitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Fluoro-6-isopropoxybenzonitrile, a halogenated aromatic nitrile. The procedures outlined here are grounded in established safety protocols and are designed to ensure the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Profile

2-Fluoro-6-isopropoxybenzonitrile is a substituted aromatic compound containing a fluorine atom and a nitrile group. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted prior to handling, we can infer its primary hazards from structurally related molecules. Halogenated organic compounds and nitriles are often classified with the following hazards:

  • Toxicity: Nitriles can be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: They can cause skin and serious eye irritation.[1]

  • Environmental Hazard: Many halogenated organic compounds are very toxic to aquatic life with long-lasting effects.

Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment and within a designated, well-ventilated area.

Core Disposal Protocol: A Step-by-Step Approach

The disposal of 2-Fluoro-6-isopropoxybenzonitrile must be approached systematically to minimize risk. The following workflow provides a clear path from initial handling to final disposal.

cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Prep Consult SDS for 2-Fluoro-6- isopropoxybenzonitrile PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Prep->PPE WorkArea Prepare a Designated Work Area (Fume Hood) PPE->WorkArea Segregate Segregate Waste at Point of Generation WorkArea->Segregate Halogenated Designated 'Halogenated Organic Waste' Container Segregate->Halogenated Labeling Label Container Clearly: - Chemical Name - Hazard Symbols - Accumulation Start Date Halogenated->Labeling Storage Store in a Cool, Dry, Well-Ventilated Area Labeling->Storage Containment Use Secondary Containment Storage->Containment Compatibility Ensure Compatibility with Other Stored Waste Containment->Compatibility Disposal Arrange for Collection by a Licensed Chemical Waste Contractor Compatibility->Disposal Documentation Maintain Accurate Disposal Records Disposal->Documentation

Caption: Workflow for the safe disposal of 2-Fluoro-6-isopropoxybenzonitrile.

I. Preparation and Personal Protective Equipment (PPE)

Before handling 2-Fluoro-6-isopropoxybenzonitrile, it is imperative to be prepared.

  • Consult the Safety Data Sheet (SDS): Obtain and thoroughly read the SDS for 2-Fluoro-6-isopropoxybenzonitrile. This document will provide specific information on hazards, handling, and emergency procedures.

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Gloves: Nitrile gloves should be worn to prevent skin contact.[2]

    • Eye Protection: Safety goggles or a face shield are essential to protect from splashes.[2]

    • Lab Coat: A flame-resistant lab coat will protect clothing and skin.[2]

  • Designated Work Area: All handling of this compound, including weighing and transferring to a waste container, should be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.[2][3]

II. Waste Segregation and Container Management

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Categorization: 2-Fluoro-6-isopropoxybenzonitrile is a halogenated organic solid . It must be disposed of in a waste stream specifically designated for this category of chemicals.[2][4] Do not mix it with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[5][6]

  • Waste Container:

    • Use a container specifically designated for "Halogenated Organic Waste."[4][7]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof screw-top cap.[3]

    • Ensure the container is in good condition, with no cracks or signs of degradation.[3]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "2-Fluoro-6-isopropoxybenzonitrile"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant)[8]

    • The date when waste was first added to the container (accumulation start date)

    • The name of the principal investigator or research group

III. Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the fume hood is operating at maximum capacity.

  • Containment: For a small, manageable spill, contain the powder using an inert absorbent material like vermiculite or sand.[7]

  • Cleanup:

    • Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Spill Size Immediate Action Cleanup Procedure Reporting
Small (manageable by lab personnel) Alert others in the immediate area. Ensure fume hood is operational.Wearing appropriate PPE, cover with inert absorbent. Carefully sweep into a labeled waste container. Decontaminate the area.Inform Lab Supervisor.
Large (requires assistance) Evacuate the area. Restrict access.Do not attempt to clean up. Contact institutional EHS or emergency response team.[5]Immediately notify EHS and Lab Supervisor.
IV. Storage and Disposal

The final steps involve the safe storage of the waste container and its ultimate disposal.

  • Interim Storage:

    • Keep the waste container tightly closed except when adding waste.[3][5]

    • Store the container in a designated satellite accumulation area within the laboratory.[5]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[9]

    • Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[10]

  • Final Disposal:

    • Do not dispose of 2-Fluoro-6-isopropoxybenzonitrile down the drain or in the regular trash.[2]

    • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal company.[11][12] These contractors are equipped to handle and dispose of hazardous materials in accordance with all local and national regulations.

    • Maintain a detailed record of the waste generated and its disposal for regulatory compliance.[11]

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. The careful management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.

References

  • Reactivo. (n.d.). How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Retrieved from [Link]

  • Chemistry World. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 7).
  • Tokyo Chemical Industry. (2025, November 11).
  • National University of Singapore. (n.d.). Waste Chemicals. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Washington State University. (n.d.).
  • VinUniversity. (2025, June 30).
  • International Paint. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • National University of Singapore Medicine. (2016, March 16). Chemical Waste Disposal.
  • Sigma-Aldrich. (2025, December 24).
  • Organic Chemistry Praktikum. (n.d.).
  • Fisher Scientific. (2024, January 25).

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Fluoro-6-isopropoxybenzonitrile

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven procedures for the safe handling,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven procedures for the safe handling, use, and disposal of 2-Fluoro-6-isopropoxybenzonitrile. By understanding the chemical nature of this compound and adhering to the protocols outlined below, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a framework for proactive safety and operational excellence.

The structure of 2-Fluoro-6-isopropoxybenzonitrile, a substituted benzonitrile, suggests a need for caution. Benzonitrile and its derivatives are known for their potential toxicity.[1] The presence of a fluoro- group can also influence the compound's reactivity and toxicological profile. Therefore, a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal is not just recommended, but essential.

I. Hazard Assessment and Core Safety Directives

Key Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful or toxic through all primary routes of exposure.[2]

  • Skin and Eye Irritation: Expected to cause irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]

Based on these potential hazards, the following core safety directives must be observed at all times:

  • Avoid all direct contact: Do not allow the compound to come into contact with skin, eyes, or clothing.

  • Prevent inhalation: Work in a well-ventilated area, preferably a certified chemical fume hood.

  • Do not ingest: Eating, drinking, and smoking are strictly prohibited in the laboratory.

  • Assume the highest level of risk: In the absence of specific data, treat this compound with the caution afforded to highly toxic materials.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling 2-Fluoro-6-isopropoxybenzonitrile.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals, including many nitriles and aromatic compounds.[1][4] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Fume HoodAll handling of solid and solutions of 2-Fluoro-6-isopropoxybenzonitrile should be performed in a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.
Footwear Closed-toe ShoesShoes should fully cover the feet to protect against spills. Perforated shoes or sandals are not permitted.[5]

dot

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling start Enter Lab inspect_ppe Inspect PPE for Integrity start->inspect_ppe don_ppe Don PPE in Correct Order (Coat, Goggles, Face Shield, Gloves) inspect_ppe->don_ppe fume_hood Work Inside Fume Hood don_ppe->fume_hood handle_chemical Handle 2-Fluoro-6- isopropoxybenzonitrile fume_hood->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE in Correct Order (Gloves, Face Shield, Goggles, Coat) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_op Exit Lab wash_hands->end_op Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Unused chemical, contaminated items) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsate) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Secure Temporary Storage solid_container->storage liquid_container->storage disposal_co Licensed Waste Disposal Company storage->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Chemical waste disposal workflow.

By integrating these safety protocols into your standard operating procedures, you create a robust system that protects researchers and ensures the integrity of your scientific endeavors.

References

  • Personal protective equipment for handling 2-(Chloromethyl)benzonitrile - Benchchem.
  • Chemical Waste Disposal Guidelines.
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. Retrieved from [Link]

  • SAFETY DATA SHEET - Merck Millipore. Retrieved from [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. Retrieved from University of Nebraska-Lincoln Environmental Health and Safety.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Material Safety Data Sheet - Capot Chemical. (2026, March 10). Retrieved from [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. (2025, April 9). Retrieved from [Link]

  • Code of Practice for Disposal of Hazardous and Non-Hazardous Waste.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • 2-FLUORO-6-(4-FLUOROPHENOXY)BENZONITRILE — Chemical Substance Information.

Sources

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